Immepip
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-10-4-2-8(1)5-9-6-11-7-12-9/h6-8,10H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGUYXRBCIGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164703 | |
| Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151070-83-6 | |
| Record name | Immepip | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151070-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151070836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMMEPIP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZS44KB9KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Immepip's Mechanism of Action on the Histamine H3 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immepip is a potent and selective agonist for the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its engagement with the H3R triggers inhibitory G protein signaling, leading to the modulation of neurotransmitter release, including that of histamine itself. This technical guide offers a detailed examination of this compound's mechanism of action, encompassing its binding characteristics, functional activity, and the downstream signaling cascades it initiates. This document synthesizes quantitative data into clear tabular formats, provides detailed methodologies for key experimental assays, and employs graphical representations to illustrate complex signaling and experimental workflows, serving as a comprehensive resource for professionals in the field.
The Histamine H3 Receptor: A Key Modulator of Neurotransmission
The histamine H3 receptor functions as a crucial presynaptic autoreceptor and heteroreceptor, governing the synthesis and release of histamine and a variety of other neurotransmitters, such as acetylcholine, norepinephrine, dopamine, and serotonin. As a Gi/o-coupled receptor, its activation initiates an intracellular signaling cascade that primarily results in the inhibition of adenylyl cyclase, thereby reducing intracellular levels of cyclic adenosine monophosphate (cAMP). This inhibitory influence on neuronal activity positions the H3 receptor as a significant therapeutic target for a range of neurological and psychiatric conditions.
This compound: A Prototypical H3 Receptor Agonist
This compound, chemically identified as 4-(1H-imidazol-4-ylmethyl)piperidine, is an indispensable research compound for probing the multifaceted physiological and pharmacological functions of the H3 receptor. It is characterized by its high binding affinity and robust agonist efficacy at this receptor subtype.
Quantitative Data Summary
The following tables provide a consolidated view of the key quantitative parameters defining the interaction of this compound with the H3 receptor, as determined by various in vitro investigations.
Table 1: Binding Affinity of this compound for the H3 Receptor
| Species/System | Radioligand | K_i_ (nM) |
| Human (recombinant) | [³H]-Nα-methylhistamine | 0.4[1] |
| Rat (cerebral cortex) | [¹²⁵I]-iodophenpropit | Characterized as a ligand[2] |
Table 2: Functional Activity of this compound at the H3 Receptor
| Assay Type | Species/System | Parameter | Value |
| Agonist Activity | Human (recombinant) | pEC₅₀ | 9.5[3] |
| Agonist Activity | Guinea pig (ileum) | pD₂ | 8.26[3] |
| Inhibition of [³H]-Noradrenaline Release | Rat (cerebral cortex) | Higher agonistic potency than in guinea pig jejunum[2] | - |
| Inhibition of cAMP accumulation | Rat (striatal slices) | IC₅₀ | 13 ± 5 nM |
| GTPγS Binding | Rat (striatal membranes) | Increased [³⁵S]GTPγS binding | 119 ± 2% of basal |
Signaling Pathways Modulated by this compound at the H3 Receptor
The binding of this compound to the H3 receptor sets in motion a series of well-defined intracellular signaling events.
Canonical Gαi/o Signaling Pathway
The principal mechanism through which this compound exerts its effects is via the activation of the Gi/o family of heterotrimeric G proteins.
-
Gαi/o Subunit-Mediated Effects: Upon activation, the Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action curtails the conversion of ATP to cAMP, leading to a decrease in intracellular cAMP concentration and a subsequent reduction in the activity of protein kinase A (PKA).
-
Gβγ Subunit-Mediated Effects: The liberated Gβγ dimer can directly interact with and modulate the function of various effector proteins. These include the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which curtails neurotransmitter release.
Diagram of the Canonical H3 Receptor Signaling Pathway
Caption: Canonical Gαi/o signaling pathway of the H3 receptor activated by this compound.
Non-Canonical Signaling Pathways
Emerging evidence indicates that H3 receptor activation can also engage signaling pathways that are independent of cAMP modulation. A notable example is the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can be initiated by the Gβγ subunit through the activation of intermediate signaling molecules.
Experimental Protocols
This section provides detailed methodologies for the principal assays employed in the characterization of this compound's mechanism of action at the H3 receptor.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (K_i) of this compound to the H3 receptor.
-
Objective: To quantify the competitive displacement of a specific radiolabeled ligand from the H3 receptor by unlabeled this compound.
-
Materials:
-
Membrane preparations from cell lines stably or transiently expressing the H3 receptor (e.g., CHO or HEK293 cells) or from native tissues rich in H3 receptors (e.g., rat cerebral cortex).
-
Radioligand: Commonly used radioligands include [³H]-Nα-methylhistamine or [¹²⁵I]-iodophenpropit.
-
A series of dilutions of unlabeled this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus equipped with glass fiber filters (e.g., GF/B or GF/C).
-
Liquid scintillation counter.
-
-
Procedure:
-
In a multi-well plate, incubate a fixed amount of the membrane preparation with a constant concentration of the radioligand in the presence of increasing concentrations of this compound.
-
Allow the binding reaction to reach equilibrium (e.g., incubation for 60 minutes at 25°C).
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are then washed rapidly with ice-cold assay buffer to minimize non-specific binding.
-
The radioactivity retained on each filter is quantified using a liquid scintillation counter.
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.
-
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay to determine this compound's affinity for the H3R.
[³⁵S]GTPγS Binding Assay
This is a functional assay that directly measures the activation of G proteins coupled to the H3 receptor following agonist stimulation by this compound.
-
Objective: To measure the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon H3 receptor activation by this compound.
-
Materials:
-
Membrane preparations containing the H3 receptor and associated G proteins.
-
[³⁵S]GTPγS.
-
A series of dilutions of this compound.
-
Guanosine diphosphate (GDP).
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration apparatus.
-
Liquid scintillation counter.
-
-
Procedure:
-
Membrane preparations are pre-incubated with GDP to ensure that the G proteins are in their inactive, heterotrimeric state.
-
Increasing concentrations of this compound are added to the membranes.
-
The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
The mixture is incubated to permit the exchange of GDP for [³⁵S]GTPγS on the Gα subunits of activated G proteins (e.g., 60 minutes at 30°C).
-
The assay is terminated by rapid filtration, and the filters are washed.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
The concentration of this compound that elicits 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is calculated.
-
Diagram of the GTPγS Binding Assay Workflow
Caption: Workflow for a GTPγS binding assay to measure H3R activation by this compound.
cAMP Accumulation Assay
This assay provides a functional readout of the downstream consequences of H3 receptor activation by this compound, specifically the inhibition of adenylyl cyclase activity.
-
Objective: To quantify the inhibitory effect of this compound on forskolin-stimulated cAMP production in intact cells expressing the H3 receptor.
-
Materials:
-
Live cells expressing the H3 receptor (e.g., CHO or HEK293 cells).
-
Forskolin, a direct activator of adenylyl cyclase.
-
A series of dilutions of this compound.
-
Cell lysis buffer.
-
A commercial cAMP detection kit (e.g., based on ELISA, HTRF, or other immunoassay principles).
-
-
Procedure:
-
H3 receptor-expressing cells are seeded in a multi-well plate and grown to an appropriate confluency.
-
The cells are pre-incubated with increasing concentrations of this compound.
-
cAMP production is then stimulated by the addition of a fixed concentration of forskolin.
-
The cells are incubated for a specified time to allow for cAMP accumulation (e.g., 15-30 minutes).
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysates is quantified using a sensitive detection kit.
-
The concentration of this compound that produces 50% inhibition of the forskolin-stimulated cAMP accumulation (IC₅₀) is determined.
-
Diagram of the cAMP Accumulation Assay Workflow
Caption: Workflow for a cAMP accumulation assay to assess this compound's functional activity.
Conclusion
This compound stands as a cornerstone pharmacological agent for the investigation of the histamine H3 receptor's intricate biology. Its well-defined high-affinity binding and potent agonist activity, which culminate in the inhibition of adenylyl cyclase and the fine-tuning of neurotransmitter release, are thoroughly documented. The detailed experimental frameworks presented in this guide offer a standardized and robust approach for the ongoing exploration of H3 receptor pharmacology and the rational design of novel therapeutics targeting this receptor. A profound understanding of this compound's mechanism of action is paramount for researchers and drug development professionals dedicated to advancing the field of histaminergic neurotransmission and its therapeutic potential.
References
- 1. Acute central administration of this compound, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of this compound and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
An In-Depth Technical Guide to the Binding Affinity of Immepip for Histamine H3 and H4 Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Immepip, a potent agonist for the histamine H3 receptor, with a comparative analysis of its affinity for the histamine H4 receptor. This document includes quantitative binding data, detailed experimental methodologies for affinity determination, and visual representations of binding profiles and experimental workflows to support research and development activities in pharmacology and medicinal chemistry.
Quantitative Binding Affinity Data
This compound is well-established as a high-affinity histamine H3 receptor agonist.[1] It also demonstrates significant, though lower, affinity for the histamine H4 receptor. This dual activity is a critical consideration in its use as a pharmacological tool. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized below.
| Compound | Receptor | Ki (nM) | Species | Source |
| This compound | Human Histamine H3 Receptor | 0.4 | Human (recombinant) | |
| This compound | Human Histamine H4 Receptor | 9 | Human (recombinant) |
The data clearly indicates that this compound possesses a greater than 20-fold selectivity for the H3 receptor over the H4 receptor. While it is a potent H3 agonist, its activity at the H4 receptor should be considered when interpreting experimental results.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki) for a compound like this compound is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand that is specifically bound to the target receptor.
2.1. Principle
A fixed concentration of a high-affinity radioligand for the histamine H3 or H4 receptor is incubated with a preparation of cell membranes expressing the receptor of interest. The assay is conducted in the presence of increasing concentrations of the unlabeled competitor drug, this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and dissociation constant (Kd) of the radioligand.
2.2. Materials and Methods
-
Cell Lines: HEK293T cells transiently or stably expressing recombinant human histamine H3 or H4 receptors.
-
Radioligand: A suitable high-affinity radioligand, for instance, [3H]-Nα-methylhistamine ([3H]-NAMHA) for the H3 receptor or another appropriate labeled antagonist.
-
Competitor: this compound dihydrobromide.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation counter.
-
96-well microplates.
-
2.3. Membrane Preparation
-
Culture HEK293T cells expressing the receptor of interest to a sufficient density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold homogenization buffer and homogenize using a Polytron or similar device.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA protein assay).
2.4. Competitive Binding Assay Protocol
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Serially diluted concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known H3/H4 antagonist (e.g., thioperamide) instead of this compound.
-
-
Initiation: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity trapped on the filters using a scintillation counter.
2.5. Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Visualizations
3.1. Logical Relationship: this compound Binding Profile
The following diagram illustrates the differential binding affinity of this compound for the histamine H3 and H4 receptors, highlighting its selectivity.
3.2. Experimental Workflow: Competitive Radioligand Binding Assay
This diagram outlines the standard workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.
References
An In-Depth Technical Guide to the Chemical and Pharmacological Profile of Immepip
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immepip, with the IUPAC name 4-(1H-imidazol-5-ylmethyl)piperidine, is a potent and selective histamine H3 receptor agonist that also exhibits affinity for the H4 receptor. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies used to characterize this compound. Detailed protocols for essential in vitro and in vivo assays are presented, along with a summary of its binding and functional characteristics. Furthermore, the signaling pathways associated with this compound's mechanism of action at the histamine H3 and H4 receptors are delineated.
Chemical Structure and Properties
This compound is a synthetic organic compound characterized by an imidazole ring linked to a piperidine ring via a methylene bridge.
Chemical Identifiers:
-
IUPAC Name: 4-(1H-imidazol-5-ylmethyl)piperidine[1]
-
CAS Number: 151070-83-6[1]
-
Molecular Formula: C9H15N3[1]
-
Molecular Weight: 165.24 g/mol [2]
-
Canonical SMILES: C1CNCCC1CC2=CN=CN2[1]
-
InChI Key: MCNGUYXRBCIGOV-UHFFFAOYSA-N
Pharmacological Profile
This compound is primarily recognized as a potent agonist at the histamine H3 receptor (H3R) and also demonstrates significant affinity for the histamine H4 receptor (H4R). Its high affinity and selectivity for the H3R have made it a valuable tool for studying the physiological roles of this receptor.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) of this compound for human histamine H3 and H4 receptors, as well as its in vivo effects on histamine release.
| Receptor | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| H3 | Human | Recombinant | - | 0.4 | |
| H4 | Human | Recombinant | - | 9 |
Table 1: this compound Binding Affinities
| Species | Brain Region | Administration Route | Dose | Effect on Histamine Release | Reference |
| Rat | Hypothalamus | Intrahypothalamic | 1 nM | 25% decrease | |
| Rat | Hypothalamus | Intrahypothalamic | 10 nM | 65% decrease | |
| Rat | Hypothalamus | Peripheral injection | 5 mg/kg | 50% decrease | |
| Rat | Cortex | Intraperitoneal | 5 or 10 mg/kg | Sustained decrease |
Table 2: In Vivo Effects of this compound on Histamine Release
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H3 receptor using [3H]Nα-methylhistamine as the radioligand.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 10 µM Histamine.
-
Test compound: this compound dihydrobromide.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK-293 cells expressing the hH3R and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]Nα-methylhistamine (final concentration ~1 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Histamine, 50 µL of [3H]Nα-methylhistamine, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]Nα-methylhistamine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis in the Rat Hypothalamus
This protocol outlines the procedure for measuring histamine release in the anterior hypothalamus of anesthetized rats following the administration of this compound.
Materials:
-
Male Wistar rats (250-300 g).
-
Anesthetic (e.g., urethane).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm membrane length).
-
Perfusion pump.
-
Ringer's solution (artificial cerebrospinal fluid).
-
Fraction collector.
-
HPLC system with fluorescence detection for histamine analysis.
-
This compound dihydrobromide solution.
Procedure:
-
Animal Preparation and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Expose the skull and drill a small hole above the anterior hypothalamus.
-
Probe Implantation: Slowly lower the microdialysis probe into the anterior hypothalamus.
-
Perfusion and Equilibration: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1 µL/min). Allow a stabilization period of at least 60 minutes to establish a basal level of histamine release.
-
Basal Sample Collection: Collect dialysate samples every 20 minutes into vials containing a small amount of acid to prevent histamine degradation. Collect at least three consecutive stable baseline samples.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe).
-
Post-treatment Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 2 hours post-administration.
-
Histamine Analysis: Analyze the histamine content in the dialysate samples using a sensitive HPLC method with fluorescence detection.
-
Data Analysis: Express the histamine concentration in each sample as a percentage of the mean basal histamine concentration. Plot the percentage change in histamine release over time.
Signaling Pathways
This compound exerts its effects by activating specific intracellular signaling cascades upon binding to histamine H3 and H4 receptors. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.
Histamine H3 Receptor Signaling
Activation of the H3 receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA).
Histamine H4 Receptor Signaling
Similar to the H3 receptor, the H4 receptor activated by this compound couples to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.
Conclusion
This compound serves as a critical pharmacological tool for the investigation of histamine H3 and H4 receptor function. Its high potency and selectivity for the H3 receptor make it particularly valuable for elucidating the role of this receptor in various physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development. A thorough understanding of this compound's chemical and pharmacological properties is essential for its effective use in advancing our knowledge of the histaminergic system.
References
An In-Depth Technical Guide to the Pharmacology of Immepip Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immepip dihydrobromide is a potent and selective agonist for the histamine H3 receptor (H3R), with a secondary, lower affinity for the histamine H4 receptor (H4R). As the H3 receptor is a key presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters, this compound serves as a critical tool for investigating the physiological and pathological roles of this receptor. This guide provides a comprehensive overview of the pharmacology of this compound dihydrobromide, including its binding characteristics, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in areas such as neurological disorders and inflammatory conditions.
Introduction
This compound dihydrobromide is a synthetic organic compound that acts as a potent agonist at the histamine H3 receptor.[1] It also demonstrates affinity for the histamine H4 receptor, albeit at lower levels.[2] The H3 receptor, primarily expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3] It also acts as a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This positions the H3 receptor, and by extension its agonists like this compound, as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This document details the pharmacological profile of this compound dihydrobromide, providing quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of this compound dihydrobromide with its primary molecular targets.
Table 1: Receptor Binding Affinity of this compound Dihydrobromide
| Receptor | Species/Tissue | Radioligand | Kᵢ (nM) | Reference |
| Histamine H3 | Human recombinant | [³H]-Nα-methylhistamine | 0.4 | [4] |
| Histamine H4 | Human recombinant | [³H]-Histamine | 9 | |
| Histamine H1 | Guinea pig (CHO cells) | - | >16,000 | |
| Histamine H2 | Human (CHO cells) | - | >16,000 |
Table 2: Functional Activity of this compound Dihydrobromide
| Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Inhibition of [³H]-noradrenaline release | Rat cerebral cortex slices | pD₂ | ~8.0 (Implied EC₅₀ ≈ 10 nM) | |
| Inhibition of neurogenic contraction | Guinea pig jejunum | - | Lower potency than in rat cortex |
Note: pD₂ is the negative logarithm of the EC₅₀ value. An explicit EC₅₀ value for this compound in a GTPγS or cAMP assay was not found in the provided search results. The pD₂ value from the [³H]-noradrenaline release assay is presented as an indicator of its functional potency.
Mechanism of Action and Signaling Pathways
This compound dihydrobromide exerts its effects primarily through the activation of the histamine H3 receptor, a G protein-coupled receptor (GPCR) that couples to the Gαi/o family of G proteins.
Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The βγ subunit of the G protein can also directly modulate cellular effectors, such as inhibiting N-type voltage-gated calcium channels, which contributes to the inhibition of neurotransmitter release.
Furthermore, H3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is a synthesized methodology for determining the binding affinity of a compound for the histamine H3 receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound dihydrobromide for the H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).
-
Non-specific binding control: 10 µM Histamine or another high-affinity H3R ligand.
-
Test compound: this compound dihydrobromide at various concentrations.
-
GF/B glass fiber filters, pre-soaked in 0.3% polyethylenimine.
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hH3R cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 4°C.
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the test compound (this compound dihydrobromide) at various concentrations.
-
50 µL of [³H]-NAMH at a concentration near its K₋d.
-
100 µL of the membrane preparation.
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Functional Assay
This protocol outlines a method to assess the functional activity of this compound dihydrobromide as an H3 receptor agonist.
Objective: To determine the EC₅₀ and Eₘₐₓ of this compound dihydrobromide for G-protein activation via the H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
Test compound: this compound dihydrobromide at various concentrations.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for the radioligand binding assay.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer containing GDP (final concentration ~10 µM).
-
50 µL of the test compound (this compound dihydrobromide) at various concentrations.
-
50 µL of the membrane preparation.
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters.
-
Add scintillation cocktail and count the radioactivity.
-
-
Data Analysis:
-
Subtract the non-specific binding (in the presence of unlabeled GTPγS) from all values.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect).
-
Caption: GTPγS Functional Assay Workflow.
In Vivo Pharmacology
In vivo studies have demonstrated that systemic administration of this compound dihydrobromide can significantly reduce the release of histamine in the cerebral cortex. For instance, intraperitoneal injections of 5 or 10 mg/kg of this compound in rats led to a marked and sustained decrease in cortical histamine levels, as measured by in vivo microdialysis. This confirms the engagement of H3 autoreceptors in a physiological setting. Interestingly, despite this pronounced effect on histamine release, the same doses of this compound had only a weak effect on promoting sleep, suggesting a complex relationship between cortical histamine levels and sleep regulation.
Conclusion
This compound dihydrobromide is a cornerstone pharmacological tool for the study of the histamine H3 receptor. Its high potency and selectivity make it an invaluable agonist for elucidating the complex roles of the H3 receptor in neurotransmission and its potential as a therapeutic target. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding the pharmacology of the H3 receptor and developing novel therapeutics that modulate its activity. Further characterization of this compound's functional effects through various downstream signaling assays will continue to refine our understanding of its pharmacological profile.
References
Immepip's Role in Modulating Central Histamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Immepip, a potent histamine H3 receptor agonist, and its significant role in the modulation of central histamine release. This document synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular and experimental frameworks.
Core Mechanism of Action
Quantitative Effects of this compound on Histamine Release
Multiple studies have quantified the inhibitory effect of this compound on histamine release in various brain regions, primarily the hypothalamus and cerebral cortex. The data from these studies are summarized below.
| Brain Region | Animal Model | Administration Route | Dose | Effect on Histamine Release | Reference |
| Anterior Hypothalamus | Urethane-anesthetized rats | Intrahypothalamic perfusion | 1 nM | Reduced to 75% of basal level | |
| Anterior Hypothalamus | Urethane-anesthetized rats | Intrahypothalamic perfusion | 10 nM | Reduced to 35% of basal level | |
| Anterior Hypothalamus | Urethane-anesthetized rats | Peripheral injection (i.p.) | 5 mg/kg | Sustained decrease of 50% | |
| Cerebral Cortex | Sprague-Dawley rats | Intraperitoneal (i.p.) | 5 mg/kg | Sustained decrease | |
| Cerebral Cortex | Sprague-Dawley rats | Intraperitoneal (i.p.) | 10 mg/kg | Sustained decrease | |
| Hypothalamus | Wistar rats | Intracerebroventricular (i3v) | 100-300 pmol/rat | Dose-dependent reduction |
Experimental Protocols
The following sections detail the key experimental methodologies used to elucidate the effects of this compound on central histamine release.
In Vivo Microdialysis for Histamine Measurement
This technique allows for the sampling of extracellular histamine from specific brain regions in living animals.
Animal Preparation:
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Urethane (1.25 g/kg, i.p.) for anesthetized studies. For studies in freely moving animals, surgery is performed under anesthesia, followed by a recovery period.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the desired brain region (e.g., anterior hypothalamus or prefrontal cortex). Coordinates are determined from a rat brain atlas. The cannula is fixed to the skull with dental cement.
Microdialysis Procedure:
-
Probe: A concentric microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.
-
Perfusion Fluid: The probe is perfused with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate, typically 1-2 µL/min.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid (e.g., perchloric acid) to prevent histamine degradation.
-
Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe by including it in the perfusion fluid.
High-Performance Liquid Chromatography (HPLC) for Histamine Quantification
Collected dialysates are analyzed by HPLC coupled with fluorometric detection to quantify the low concentrations of histamine.
Derivatization:
-
Histamine lacks a native fluorophore, so a pre-column or post-column derivatization step is necessary. A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with histamine in an alkaline medium to form a fluorescent product.
-
Pre-column Derivatization Example: Mix 20 µL of the dialysate sample with a working solution of OPA in a borate buffer (pH 10.4).
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a phosphate buffer, an ion-pairing agent (e.g., sodium 1-octanesulfonate), and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the OPA-histamine derivative (e.g., 360 nm excitation and 450 nm emission).
-
Quantification: The concentration of histamine in the samples is determined by comparing the peak areas to those of a standard curve generated from known concentrations of histamine.
Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway. Activation of the H3 receptor by an agonist like this compound initiates a cascade of intracellular events that ultimately leads to the inhibition of histamine release.
Caption: H3 Receptor Signaling Cascade.
Experimental Workflow: In Vivo Microdialysis and HPLC Analysis
The following diagram illustrates the sequential process of measuring central histamine release in response to this compound administration.
Caption: Workflow for Histamine Release Measurement.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the role of the central histaminergic system. Through its potent agonistic action at presynaptic H3 autoreceptors, this compound effectively and dose-dependently reduces the release of histamine in key brain areas such as the hypothalamus and cortex. The methodologies of in vivo microdialysis coupled with HPLC provide a robust framework for quantifying these modulatory effects. Understanding the mechanisms of action of compounds like this compound is crucial for the development of novel therapeutics targeting the histaminergic system for a variety of neurological and psychiatric disorders.
References
- 1. Acute central administration of this compound, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
Foundational Research on Immepip and Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immepip, a potent and selective histamine H3 receptor agonist, has emerged as a critical tool in neuroscience research for elucidating the complex roles of the histaminergic system in modulating various neurotransmitter pathways. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, its effects on neurotransmission, and the key experimental protocols used to characterize its pharmacological profile. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of neuropharmacology.
Core Mechanism of Action
This compound primarily exerts its effects by acting as a potent agonist at the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters in the central nervous system. Activation of the H3R by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, which in turn modulates voltage-gated calcium channels to reduce neurotransmitter release. While this compound is highly selective for the H3R, it also exhibits some affinity for the histamine H4 receptor (H4R), another G protein-coupled receptor involved in immune responses and inflammation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with histamine receptors.
Table 1: Binding Affinity of this compound for Histamine Receptors
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| Histamine H3 | This compound | Human (recombinant) | 0.4 | |
| Histamine H4 | This compound | Human (recombinant) | 9 |
Table 2: Functional Activity of this compound at the Histamine H3 Receptor
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| [35S]GTPγS binding | CHO-K1 (expressing human H3R) | EC50 | 0.67 | [1] |
Effects on Neurotransmission
This compound's activation of H3 receptors has profound effects on several key neurotransmitter systems, including histamine, dopamine, serotonin, and GABA.
Histaminergic Neurotransmission
As a potent H3 autoreceptor agonist, this compound effectively suppresses the synthesis and release of histamine in the brain.[2][3] This inhibitory effect is a cornerstone of its mechanism of action and has been demonstrated in various preclinical models.
Dopaminergic Neurotransmission
The interaction between the histaminergic and dopaminergic systems is complex. H3 receptors are co-localized with dopamine D1 and D2 receptors in brain regions such as the striatum. This compound has been shown to modulate dopamine-dependent behaviors. For instance, chronic administration of this compound has been found to decrease L-Dopa-induced dyskinesias in a rat model of Parkinson's disease, suggesting an interaction with dopamine signaling pathways.
Serotonergic Neurotransmission
H3 receptors are also expressed on serotonergic neurons and can modulate the release of serotonin (5-HT). Studies have shown that H3R agonists like this compound can inhibit 5-HT release in certain brain regions. This interaction highlights the potential for H3R-targeted drugs to influence mood and other serotonin-mediated functions.
GABAergic Neurotransmission
In the striatum, H3 receptor activation by this compound has been shown to inhibit the release of the inhibitory neurotransmitter GABA from striatal slices. This effect is thought to be mediated through H3 heteroreceptors located on GABAergic nerve terminals.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research on this compound.
In Vivo Microdialysis for Neurotransmitter Measurement in Rats
Objective: To measure extracellular levels of neurotransmitters (e.g., histamine, dopamine, serotonin) in specific brain regions of freely moving rats following administration of this compound.
Methodology:
-
Probe Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, striatum) using stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a minimum of 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Continue collecting dialysate samples for a predetermined period to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method (e.g., electrochemical detection for monoamines, fluorescence detection for histamine after derivatization).
-
Quantify the concentration of each neurotransmitter in the samples.
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the pre-drug baseline levels.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Assessment of L-Dopa-Induced Dyskinesias in 6-OHDA-Lesioned Rats
Objective: To evaluate the effect of this compound on L-Dopa-induced abnormal involuntary movements (AIMs) in a rat model of Parkinson's disease.
Methodology:
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle to induce a lesion of the nigrostriatal dopamine pathway.
-
Allow the animals to recover for at least 2-3 weeks.
-
-
Induction of AIMs:
-
Administer a daily dose of L-Dopa (e.g., 6-10 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) to the lesioned rats for a period of 2-3 weeks to induce stable AIMs.
-
-
AIMs Scoring:
-
On the test day, administer L-Dopa to the rats.
-
Observe each rat individually for a set period (e.g., 1-3 minutes) at regular intervals (e.g., every 20 minutes) for a total of 3-4 hours.
-
Score the severity of axial, limb, and orolingual AIMs using a standardized rating scale (e.g., a scale from 0 to 4, where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and not interrupted).
-
-
This compound Treatment:
-
In a separate set of experiments, co-administer this compound with L-Dopa to the dyskinetic rats.
-
Score the AIMs as described above to determine if this compound modulates the severity of L-Dopa-induced dyskinesias.
-
-
Data Analysis:
-
Calculate the total AIMs score for each treatment group.
-
Use appropriate statistical tests to compare the AIMs scores between the L-Dopa alone group and the L-Dopa plus this compound group.
-
Preparation of Rat Striatal Slices for GABA Release Assay
Objective: To measure the release of pre-loaded [3H]-GABA from rat striatal slices in response to depolarization and to assess the modulatory effect of this compound.
Methodology:
-
Slice Preparation:
-
Rapidly decapitate a rat and dissect out the brain.
-
Place the brain in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare coronal slices (e.g., 300-400 µm thick) of the striatum using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.
-
-
[3H]-GABA Loading:
-
Incubate the slices in aCSF containing [3H]-GABA for a specific period (e.g., 30 minutes) to allow for uptake of the radiolabel.
-
-
Superfusion and Release Experiment:
-
Transfer the loaded slices to a superfusion chamber.
-
Superfuse the slices with oxygenated aCSF at a constant rate.
-
Collect fractions of the superfusate at regular intervals.
-
After establishing a stable baseline of [3H]-GABA release, stimulate the slices with a high potassium concentration (e.g., 15-30 mM K+) in the aCSF to induce depolarization-evoked release.
-
To test the effect of this compound, include the drug in the superfusion medium before and during the second stimulation period.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each collected fraction and in the slices at the end of the experiment using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the fractional release of [3H]-GABA for each fraction (radioactivity in the fraction as a percentage of the total radioactivity in the tissue at the time of collection).
-
Compare the evoked release of [3H]-GABA in the presence and absence of this compound to determine its modulatory effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-mediated inhibition of neurotransmitter release.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Workflow for assessing L-Dopa-induced dyskinesias.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute central administration of this compound, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Studies of Immepip in Neuronal Circuits
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immepip is a potent and selective histamine H3 receptor (H3R) agonist that has been instrumental in elucidating the role of the H3R in neuronal circuits. As a Gi/o-coupled receptor, the H3R acts primarily as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters. This guide provides a comprehensive overview of the preclinical exploratory studies of this compound, detailing its pharmacological properties, its effects on neuronal signaling and neurotransmitter release, and the experimental methodologies used to investigate its function. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a clear and detailed understanding of this compound's mechanism of action in the central nervous system.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the histamine H3 receptor, acting as a potent agonist. Its pharmacological characteristics have been determined through various in vitro and in vivo studies.
Binding Affinity and Functional Potency
The following tables summarize the key quantitative data for this compound from various binding and functional assays.
| Receptor | Species/System | Assay Type | Parameter | Value | Reference |
| Human H3 | Recombinant | Radioligand Binding | Ki | 0.4 nM | [1] |
| Human H4 | Recombinant | Radioligand Binding | Ki | 9 nM | [1] |
| Rat H3 | Striatal Slices | Functional Assay (cAMP accumulation) | IC50 | 13 ± 5 nM | [2] |
| Rat H3 | Striatal Synaptosomes | Functional Assay (Glutamate release) | IC50 | 68 nM | [3] |
| Rat H3 | Substantia Nigra Pars Reticulata | Functional Assay (5-HT release) | IC50 | 43 nM | [4] |
Table 1: Binding Affinity and Functional Potency of this compound
Mechanism of Action in Neuronal Circuits
As an H3R agonist, this compound's primary mechanism of action is the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade has significant downstream effects on neuronal excitability and neurotransmitter release.
H3 Receptor Signaling Pathway
The activation of the H3 receptor by this compound initiates a cascade of intracellular events. The Gαi/o subunit inhibits adenylyl cyclase, leading to reduced production of cAMP. The Gβγ subunit can directly modulate the activity of voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Modulation of Neurotransmitter Release
A primary consequence of H3R activation by this compound is the inhibition of neurotransmitter release from presynaptic terminals. This has been demonstrated for several neurotransmitters in various brain regions.
| Brain Region | Neurotransmitter | Effect of this compound | Reference |
| Hypothalamus | Histamine | Decrease | |
| Striatum | GABA | Decrease (D1R-dependent component) | |
| Striatum | Glutamate | Decrease | |
| Substantia Nigra Pars Reticulata | Serotonin (5-HT) | Decrease | |
| Cortex | Histamine | Decrease | |
| Striatum | GABA and Glutamate | Decrease (in L-Dopa treated rats) |
Table 2: Effects of this compound on Neurotransmitter Release
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's effects on neuronal circuits.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals following the administration of this compound.
Protocol:
-
Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized with a suitable agent (e.g., isoflurane or a ketamine/xylazine mixture). The animal is then placed in a stereotaxic frame.
-
Guide Cannula Implantation: A guide cannula is stereotaxically implanted to target the brain region of interest (e.g., anterior hypothalamus or striatum) and secured to the skull with dental cement. Animals are allowed to recover for a minimum of 48 hours post-surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cut-off) is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Sample Collection: After a stabilization period (e.g., 1-2 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.
-
Drug Administration: A baseline of neurotransmitter levels is established before administering this compound, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
Objective: To investigate the effects of this compound on the electrophysiological properties and synaptic transmission of individual neurons within a relatively intact circuit.
Protocol:
-
Brain Slice Preparation: Animals (e.g., rats or mice) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a high-sucrose or NMDG-based aCSF). Coronal or sagittal slices (typically 250-350 µm thick) containing the brain region of interest (e.g., striatum) are prepared using a vibratome.
-
Slice Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour to recover.
-
Recording: A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature. Neurons are visualized using differential interference contrast (DIC) optics.
-
Pipette Fabrication and Filling: Patch pipettes (3-6 MΩ resistance) are pulled from borosilicate glass capillaries and filled with an internal solution containing salts, buffers, and sometimes a fluorescent dye to visualize the recorded cell.
-
Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette tip and the neuronal membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration, allowing for the measurement and control of the neuron's membrane potential and current.
-
Data Acquisition: Neuronal activity (e.g., action potentials, postsynaptic currents) is recorded in current-clamp or voltage-clamp mode using a patch-clamp amplifier and digitized for computer analysis.
-
Drug Application: After obtaining a stable baseline recording, this compound is bath-applied to the slice at a known concentration to observe its effects on neuronal properties.
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for Characterizing this compound's Presynaptic Effects
This diagram illustrates a typical workflow for investigating the presynaptic mechanism of action of this compound.
Logical Relationship of this compound's Effects on Neuronal Circuits
This diagram illustrates the logical flow from the molecular action of this compound to its ultimate impact on neuronal circuit function and behavior.
Conclusion
The exploratory studies of this compound have been pivotal in defining the role of the histamine H3 receptor in regulating neuronal circuits. Through its potent agonism at the H3R, this compound has been shown to be a powerful tool for modulating the release of multiple neurotransmitters, thereby influencing neuronal activity and behavior. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in the histaminergic system and its potential as a therapeutic target for a range of neurological and psychiatric disorders. Further research building on these foundational studies will continue to unravel the complexities of H3R function in the brain.
References
Immepip: A Technical Guide for Studying Histamine H3 Autoreceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immepip, [4-(1H-Imidazol-4-ylmethyl)piperidine], is a potent and selective agonist for the histamine H3 receptor (H3R). Its high affinity and specificity have established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H3R, particularly its function as a presynaptic autoreceptor. This technical guide provides an in-depth overview of the use of this compound in studying H3 autoreceptors, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
The histamine H3 receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] As an autoreceptor located on histaminergic neurons, the H3R plays a crucial role in the negative feedback regulation of histamine synthesis and release.[2] Activation of these receptors by agonists like this compound inhibits the release of histamine. Furthermore, H3Rs are also expressed as heteroreceptors on other neuronal populations, where they modulate the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.
Quantitative Data: Ligand Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pD2) of this compound and other relevant H3R ligands from various in vitro and in vivo studies. This data provides a comparative overview of their pharmacological properties at the H3 receptor.
| Ligand | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| This compound | Human H3 | Recombinant | [3H]-N-α-methylhistamine | 0.4 | Tocris Bioscience |
| This compound | Human H4 | Recombinant | - | 9 | Tocris Bioscience |
| VUF 4929 | Rat H3 | Cerebral Cortex | [125I]-iodophenpropit | - | [3] |
| VUF 4735 | Rat H3 | Cerebral Cortex | [125I]-iodophenpropit | - | [3] |
| Ligand | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | Inhibition of [3H]-noradrenaline release | Rat Cerebral Cortex Slices | pD2 | - | [3] |
| This compound | Inhibition of neurogenic contraction | Guinea Pig Jejunum | pD2 | - | |
| VUF 8328 | Inhibition of [3H]-noradrenaline release | Rat Cerebral Cortex Slices | pD2 | 8.0 (partial agonist) | |
| VUF 8328 | Inhibition of neurogenic contraction | Guinea Pig Jejunum | pA2 | 9.4 (antagonist) | |
| VUF 4929 | Inhibition of neurogenic contraction | Guinea Pig Jejunum | pA2 | 8.4 | |
| VUF 4735 | Inhibition of neurogenic contraction | Guinea Pig Jejunum | pA2 | 6.2 | |
| VUF 4929 | Inhibition of [3H]-noradrenaline release | Rat Cerebral Cortex Slices | pA2 | 7.1 | |
| VUF 4735 | Inhibition of [3H]-noradrenaline release | Rat Cerebral Cortex Slices | pA2 | 5.5 |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
Activation of the H3 receptor by an agonist such as this compound initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels. Other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, are also modulated by H3R activation.
Caption: Histamine H3 Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
A radioligand binding assay is a fundamental technique to determine the affinity of a ligand for a receptor. The following diagram illustrates a typical workflow for a competitive binding assay using a radiolabeled ligand to study the binding of this compound to the H3 receptor.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship: this compound as a Research Tool
This compound's utility as a research tool stems from its ability to selectively activate H3 autoreceptors, leading to measurable downstream effects that can be studied to understand the receptor's function.
Caption: this compound as a Tool for H3R Study.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from methodologies described for H3 receptor binding studies.
1. Membrane Preparation:
-
Homogenize rat brain tissues (e.g., cortex or striatum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA and protease inhibitors.
-
Centrifuge the homogenate at 41,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the homogenization and centrifugation step.
-
Suspend the final pellet in the assay buffer, aliquot, and store at -80°C.
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of cell membrane preparation (approximately 100 µg of protein).
-
50 µL of [3H]-N-α-methylhistamine (final concentration ~0.6 nM).
-
50 µL of varying concentrations of this compound or other competing ligands.
-
For non-specific binding, add 10 µM of a high-affinity H3R antagonist like thioperamide.
-
Bring the total volume to 250 µL with assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
-
Incubate at 25°C for 30 minutes.
3. Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the H3 receptor. The protocol is based on established methods for GPCRs.
1. Assay Buffer:
-
50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 3 µM GDP, pH 7.4.
2. Assay Procedure:
-
In a 96-well plate, mix:
-
25 µL of H3R-expressing cell membranes (5-15 µg of protein).
-
25 µL of varying concentrations of this compound.
-
For antagonist studies, pre-incubate with the antagonist for 15 minutes before adding the agonist.
-
-
Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration ~0.1 nM) in assay buffer.
-
Incubate for 30-60 minutes at room temperature with gentle shaking.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Alternatively, for a non-radioactive format, a europium-labeled GTP analog can be used with time-resolved fluorescence detection.
4. Data Analysis:
-
Plot the specific binding of [35S]GTPγS as a function of this compound concentration.
-
Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) of this compound.
cAMP Accumulation Assay
This assay measures the functional consequence of H3 receptor activation on adenylyl cyclase activity.
1. Cell Culture and Labeling:
-
Culture CHO cells stably expressing the human H3 receptor.
-
For radiolabeling, pre-incubate the cells with [3H]-adenine to label the intracellular ATP pool.
2. Assay Procedure:
-
Wash the cells and pre-incubate with a phosphodiesterase inhibitor such as 100 µM IBMX for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound and incubate for 10 minutes.
-
Stimulate adenylyl cyclase with forskolin (final concentration 10 µM) for 30 minutes.
3. Termination and Measurement:
-
Terminate the reaction by adding a lysis buffer or acid (e.g., 50 µL concentrated HCl).
-
The accumulated [3H]-cAMP can be separated from other tritiated nucleotides by sequential column chromatography (e.g., Dowex and alumina columns).
-
Alternatively, commercially available ELISA or HTRF-based cAMP kits can be used for quantification.
4. Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation at each this compound concentration.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
In Vivo Microdialysis
This technique allows for the measurement of extracellular histamine levels in the brain of a living animal, providing a direct assessment of H3 autoreceptor function.
1. Animal Preparation and Probe Implantation:
-
Anesthetize a rat (e.g., with urethane) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., hypothalamus or prefrontal cortex).
2. Perfusion and Sample Collection:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate (e.g., 1 µL/min).
-
After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into tubes containing a small amount of acid (e.g., 0.2 M perchloric acid) to prevent histamine degradation.
3. Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Continue collecting dialysate samples to monitor the change in histamine levels over time.
4. Histamine Analysis:
-
Analyze the histamine concentration in the dialysate samples using a highly sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.
5. Data Analysis:
-
Express the histamine levels as a percentage of the basal (pre-drug) levels.
-
Analyze the time course of the effect of this compound on histamine release.
Conclusion
This compound is a cornerstone tool for the investigation of histamine H3 autoreceptors. Its high potency and selectivity allow for precise modulation of H3R activity, enabling researchers to dissect the intricate roles of this receptor in neurotransmission and its potential as a therapeutic target for various neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in advancing our understanding of the histaminergic system.
References
- 1. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of this compound and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the In Vitro Properties of Immepip
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core in vitro properties of Immepip, a potent and widely used tool compound in histamine receptor research. It is intended to serve as a technical resource for designing and interpreting experiments in pharmacology and drug development.
Core Properties and Mechanism of Action
This compound is a high-affinity agonist primarily targeting the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR). It also exhibits a lower affinity for the histamine H4 receptor (H4R). The H3 receptor is predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine. Its activation generally leads to inhibitory effects on neurotransmitter release.
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-(1H-Imidazol-4-ylmethyl)piperidine |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol (dihydrobromide salt: 327.06 g/mol ) |
| CAS Number | 151070-83-6 |
| Solubility | Soluble in water |
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound across various experimental systems.
Table 1: Receptor Binding Affinity
| Receptor | Species/System | Radioligand | Kᵢ (nM) | Reference |
| Histamine H3 | Human (recombinant) | [³H]-Nα-methylhistamine | 0.4 | [1] |
| Histamine H4 | Human (recombinant) | Not Specified | 9 | [1] |
Table 2: Functional Potency and Efficacy
| Assay Type | System | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CHO cells (human H3R) | pEC₅₀ | 9.5 | [2][3][4] |
| [³⁵S]GTPγS Binding | CHO cells (human H3R) | EC₅₀ (nM) | 0.67 | |
| Neurogenic Contraction | Guinea Pig Jejunum | pD₂ | Not specified, but potent agonist | |
| [³H]-Noradrenaline Release | Rat Cerebral Cortex Slices | Agonist Potency | ~10-fold higher than in guinea pig jejunum |
Signaling Pathways
As an agonist at the Gi/o-coupled H3 receptor, this compound initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The dissociation of the G protein into its Gαi/o and Gβγ subunits can also lead to the modulation of other downstream effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels. There is also some evidence suggesting a potential involvement of Gαq in H3R-mediated signaling.
Caption: this compound-activated H3R signaling pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the pharmacological properties of this compound.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the H3 receptor using a radiolabeled antagonist.
Materials:
-
Membranes: Crude membrane preparations from cells or tissues endogenously or recombinantly expressing the histamine H3 receptor (e.g., rat cerebral cortex or CHO-K1 cells).
-
Radioligand: [¹²⁵I]-Iodophenpropit or another suitable H3R radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H3R antagonist (e.g., 10 µM Clobenpropit).
-
Test Compound: this compound, serially diluted.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine, and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Functional Assay: [³⁵S]GTPγS Binding
This assay measures the activation of G proteins by the H3 receptor upon agonist binding, a proximal event in the signaling cascade.
Materials:
-
Membranes: H3R-expressing membranes (as in 4.1).
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To maintain G proteins in an inactive state.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Test Compound: this compound, serially diluted.
-
Filtration System and Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Filtration and Counting: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer. Measure the bound radioactivity as described in the radioligand binding assay.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the EC₅₀ and the maximum effect (Eₘₐₓ).
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Functional Assay: cAMP Accumulation
This assay measures the downstream effect of H3R activation on adenylyl cyclase activity.
Materials:
-
Cells: Whole cells expressing the H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Stimulation Buffer: A physiological buffer such as HBSS.
-
Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
Test Compound: this compound, serially diluted.
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with the PDE inhibitor.
-
Stimulation: Add varying concentrations of this compound to the cells, followed by a fixed concentration of forskolin.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration to determine the IC₅₀.
References
- 1. This compound dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Immepip in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Immepip dosage and experimental protocols for in vivo studies in rats. This compound is a potent and selective histamine H3 receptor agonist widely used in neuroscience research to investigate the role of the histaminergic system in various physiological and pathological processes.
Data Presentation: this compound Dosage in Rats
The following table summarizes the quantitative data on this compound dosage from various in vivo studies in rats, providing a clear comparison of administration routes, experimental models, and observed outcomes.
| Administration Route | Dosage Range | Rat Strain | Experimental Model | Key Outcomes |
| Intraperitoneal (i.p.) | 5 - 10 mg/kg | Sprague-Dawley | Sleep/Wake Cycle (EEG/EMG) & Cortical Histamine Release (Microdialysis) | Sustained decrease in cortical histamine efflux. Slight, but significant, decrease in sleep onset latency with no major impact on sleep/wake phases.[1] |
| 5 mg/kg | Not Specified | Hypothalamic Histamine Release (Microdialysis) | Sustained 50% decrease in histamine release, indicating blood-brain barrier penetration.[2] | |
| Not specified | 6-OHDA-lesioned rats | L-Dopa-induced Dyskinesia | Chronic administration alongside L-Dopa significantly decreased abnormal involuntary movements (AIMs).[3] No effect on AIMs in a separate study. | |
| Intracerebroventricular (i3v) | 100 - 300 pmol/rat | Wistar | Feeding Behavior & Hypothalamic Histamine Release | Suppressed hypothalamic histamine release and elicited dose-dependent feeding behavior and hypokinesia.[4] |
| Intrahypothalamic Perfusion | 1 - 10 nM | Not Specified | Hypothalamic Histamine Release (Microdialysis) | Reduced histamine release to 75% (1 nM) and 35% (10 nM) of basal levels.[2] |
| Subcutaneous (s.c.) | 5 mg/kg | Anesthetized Rats | Hypothalamic Histamine Release | Decreased hypothalamic histamine release. |
| 5 and 30 mg/kg | Not Specified | Formalin-induced Nociception and Inflammation | Decreased flinching in the formalin test. The 30 mg/kg dose also inhibited paw edema. |
Signaling Pathway of this compound at the Histamine H3 Receptor
This compound exerts its effects by acting as an agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The H3 receptor is primarily coupled to the Gαi/o class of G proteins.
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound dihydrobromide
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile NaOH and HCl, if necessary)
Protocol:
-
Calculate the required amount of this compound dihydrobromide based on the desired dose (mg/kg) and the number and weight of the rats.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or PBS to achieve the desired final concentration. This compound dihydrobromide is soluble in water.
-
Vortex the solution until the this compound is completely dissolved.
-
If necessary, measure the pH of the solution and adjust it to a physiological range (pH 7.2-7.4).
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution appropriately, protected from light, until use.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device or manual restraint by a trained handler
Protocol:
-
Gently restrain the rat. For a two-person technique, one person can hold the rat's head and upper body while the other performs the injection.
-
Position the rat to expose the lower abdominal quadrants.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Swab the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
Intracerebroventricular (i3v) Cannulation and Injection Protocol
This procedure requires stereotaxic surgery and should be performed under aseptic conditions by trained personnel.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical drill and bits
-
Suturing material
-
Injection pump and tubing
-
Hamilton syringe
Protocol:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the third ventricle.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before injections.
-
For injection, gently restrain the rat, remove the dummy cannula, and insert the injector cannula connected to the injection pump.
-
Infuse the this compound solution (e.g., 100-300 pmol/rat) at a slow and controlled rate.
-
After infusion, leave the injector in place for a short period to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.
In Vivo Microdialysis Protocol
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Rat with a previously implanted guide cannula
-
Microdialysis probe
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (e.g., HPLC)
Protocol:
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the animal to habituate and for the baseline to stabilize.
-
Collect baseline dialysate samples.
-
Administer this compound via the desired route (e.g., i.p. injection).
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the samples for histamine concentration using a sensitive analytical method like HPLC.
EEG/EMG Recording Protocol for Sleep/Wake Analysis
Materials:
-
Rat with implanted EEG and EMG electrodes
-
Recording system (amplifier, data acquisition software)
-
Habituation and recording chambers
Protocol:
-
Following surgical implantation of EEG (cortical) and EMG (nuchal muscle) electrodes and a recovery period, habituate the rats to the recording cables and chambers.
-
Connect the rat to the recording system.
-
Record baseline EEG and EMG data for a set period (e.g., 24 hours).
-
Administer this compound (e.g., 5 or 10 mg/kg, i.p.) and continue recording to observe drug-induced changes in sleep architecture.
-
Analyze the recorded data to score different sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep).
Experimental Workflow for an In Vivo Rat Study with this compound
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in rats.
References
- 1. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, this compound and clobenpropit. Effects of intrahypothalamic and peripheral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic administration of the histamine H3 receptor agonist this compound decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute central administration of this compound, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of Immepip in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of Immepip, a potent histamine H3 and H4 receptor agonist, in mice. This document is intended to guide researchers in designing and executing in vivo studies involving this compound.
Introduction
This compound is a valuable pharmacological tool for investigating the roles of histamine H3 and H4 receptors in various physiological processes. As a potent agonist for these G-protein coupled receptors, this compound has been utilized in studies related to neurotransmitter release, inflammation, and nociception. Intraperitoneal injection is a common and effective route for systemic administration in murine models.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the intraperitoneal administration of this compound in rodents, compiled from various studies. Note that dosages may require optimization depending on the specific mouse strain, age, sex, and experimental endpoint.
| Parameter | Value | Species | Vehicle | Notes |
| Dosage (Acute) | 5 - 10 mg/kg | Rat | Not Specified | Induced a sustained decrease in cortical histamine efflux.[1] |
| Dosage (Chronic) | Not specified for IP | Rat | Not Specified | Chronic administration alongside L-Dopa decreased dyskinesias.[2] |
| Vehicle | Saline or Phosphate-Buffered Saline (PBS) | General/Rat | N/A | This compound dihydrobromide is soluble in water. Saline is a common vehicle for IP injections in mice.[3] PBS was used for central injections. |
| Injection Volume | 10 mL/kg (for vehicle) | Mouse | Saline | This is a standard maximum volume for IP injections in mice. The volume for this compound should be calculated based on the desired final concentration. |
| Needle Gauge | 26-30 G | Mouse | N/A | Recommended for IP injections in mice. |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound dihydrobromide powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 5 mg/kg) and the average weight of the mice to be injected, calculate the total mass of this compound dihydrobromide needed.
-
Determine the concentration: Decide on a suitable injection volume (typically 5-10 µL/g of body weight). Calculate the required concentration of the this compound solution.
-
Dissolution: Aseptically weigh the this compound dihydrobromide powder and dissolve it in the appropriate volume of sterile saline or PBS in a sterile tube.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Storage: Store the prepared solution appropriately. For short-term storage, 4°C is generally suitable. For long-term storage, consult the manufacturer's recommendations, which may include aliquoting and freezing at -20°C or -80°C.
Intraperitoneal Administration Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (26-30 G)
-
70% ethanol swabs
-
Appropriate animal restraint device (optional)
Procedure:
-
Animal Handling: Acclimatize the mice to handling prior to the experiment to minimize stress.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Identify Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and major blood vessels.
-
Disinfection: Swab the injection site with a 70% ethanol swab and allow it to dry.
-
Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no fluid should be aspirated). If blood or fluid is observed, discard the needle and syringe and start over with a fresh set at a different site.
-
Injection: Once correct placement is confirmed, slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Signaling Pathways and Experimental Workflow
Experimental Workflow for Intraperitoneal Administration of this compound
Caption: Experimental workflow for IP administration of this compound in mice.
Signaling Pathway of this compound
Caption: Simplified signaling pathways of this compound via H3 and H4 receptors.
References
- 1. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic administration of the histamine H3 receptor agonist this compound decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated intraperitoneal injections of saline attenuate the antibody response to a subsequent intraperitoneal injection of antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immepip in Intracerebral Microdialysis Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Immepip, a potent histamine H3 receptor agonist, in intracerebral microdialysis studies. This document outlines the mechanism of action of this compound, detailed protocols for its use in rodent models, and expected quantitative effects on neurotransmitter levels.
Introduction to this compound and Intracerebral Microdialysis
This compound is a valuable pharmacological tool for investigating the role of the histaminergic system in the central nervous system (CNS). As a selective agonist for the histamine H3 receptor, this compound effectively modulates the synthesis and release of histamine and other neurotransmitters. Intracerebral microdialysis is a powerful in vivo technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing real-time insights into neurochemical dynamics. The combination of this compound administration with intracerebral microdialysis enables researchers to elucidate the intricate role of H3 receptors in various physiological and pathological processes.
Mechanism of Action of this compound
This compound is a potent and selective agonist for the histamine H3 receptor, which is a presynaptic autoreceptor and heteroreceptor.[1][2] As an autoreceptor, the H3 receptor is located on histaminergic neuron terminals and its activation by agonists like this compound inhibits the synthesis and release of histamine.[1][3] As a heteroreceptor, the H3 receptor is found on non-histaminergic neurons and can modulate the release of other neurotransmitters, including dopamine, acetylcholine, and norepinephrine. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that signals through the Gi/o pathway.[4] Activation of the H3 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of mitogen-activated protein kinase (MAPK) pathways.
Data Presentation: Quantitative Effects of this compound on Neurotransmitter Levels
The following tables summarize the quantitative data from intracerebral microdialysis studies investigating the effects of this compound on histamine and dopamine levels in different brain regions of rats.
Table 1: Effect of this compound on Extracellular Histamine Levels in Rats
| Brain Region | Route of Administration | Dose/Concentration | Change in Histamine Levels (% of Basal) | Reference |
| Anterior Hypothalamus | Intrahypothalamic Perfusion | 1 nM | ↓ 25% | |
| Anterior Hypothalamus | Intrahypothalamic Perfusion | 10 nM | ↓ 65% | |
| Anterior Hypothalamus | Peripheral Injection (i.p.) | 5 mg/kg | ↓ 50% | |
| Cerebral Cortex | Peripheral Injection (i.p.) | 5 mg/kg | Sustained Decrease | |
| Cerebral Cortex | Peripheral Injection (i.p.) | 10 mg/kg | Sustained Decrease |
Table 2: Effect of this compound on Extracellular Dopamine Levels in Rats
| Brain Region | Route of Administration | Dose/Concentration | Effect on Dopamine Levels | Reference |
| Dorsal Striatum | Co-administration with SKF-38393 (D1 agonist) | 10 µM | Prevented SKF-38393-induced decrease in dopamine release |
Experimental Protocols
This section provides a detailed methodology for conducting intracerebral microdialysis experiments with this compound in rats.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
This compound dihydrobromide: (Tocris Bioscience or equivalent)
-
Anesthetics: Ketamine (70 mg/kg) and xylazine (5 mg/kg) for surgery
-
Artificial Cerebrospinal Fluid (aCSF):
-
Solution A: 8.66 g NaCl, 0.224 g KCl, 0.206 g CaCl2·2H2O, 0.163 g MgCl2·6H2O dissolved in 500 ml pyrogen-free, sterile water.
-
Solution B: 0.214 g Na2HPO4·7H2O, 0.027 g NaH2PO4·H2O dissolved in 500 ml pyrogen-free, sterile water.
-
Combine solutions A and B in a 1:1 ratio immediately before use. The final aCSF should be filtered through a 0.22 µm filter.
-
-
Microdialysis Probes: Concentric or linear probes with a molecular weight cutoff of 6-20 kDa (e.g., CMA Microdialysis).
-
Surgical Instruments: Stereotaxic frame, drill, dental cement, sutures.
-
Microdialysis Equipment: Microinfusion pump, fraction collector, tubing (FEP or PEEK).
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) or Fluorescence Detection for neurotransmitter analysis.
Surgical Procedure: Microdialysis Probe Implantation
-
Anesthetize the rat with an intraperitoneal (i.p.) injection of ketamine and xylazine.
-
Mount the anesthetized rat in a stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull above the target brain region. Refer to a rat brain atlas for precise stereotaxic coordinates. For example:
-
Anterior Hypothalamus: AP: -1.3 mm, ML: ±0.5 mm, DV: -8.5 mm from bregma.
-
Dorsal Striatum: AP: +1.0 mm, ML: ±2.5 mm, DV: -5.0 mm from dura.
-
-
Slowly lower the microdialysis probe into the target brain region.
-
Secure the probe to the skull using dental cement and anchor screws.
-
Suture the scalp incision.
-
Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment. House animals individually to prevent damage to the implant.
Microdialysis Experiment
-
On the day of the experiment, connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate, typically 1-2 µl/min.
-
Allow for a stabilization period of at least 2-3 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent degradation of neurotransmitters.
-
Administer this compound via the desired route (e.g., i.p. injection or dissolved in the aCSF for local administration via reverse dialysis).
-
Continue collecting dialysate samples for the desired duration after this compound administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Sample Analysis
-
Analyze the collected dialysate samples for neurotransmitter concentrations using a validated HPLC method.
-
For histamine analysis, derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection is a common and sensitive method.
-
For dopamine analysis, HPLC with electrochemical detection (ECD) is highly sensitive and widely used.
-
Quantify the neurotransmitter levels by comparing the peak areas in the samples to those of known standards.
-
Express the results as a percentage of the basal levels collected before this compound administration.
Mandatory Visualizations
References
- 1. In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, this compound and clobenpropit. Effects of intrahypothalamic and peripheral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further evidence for the role of histamine H3, but not H1, H2 or H4, receptors in this compound-induced inhibition of the rat cardioaccelerator sympathetic outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Immepip in Preclinical Studies of L-Dopa-Induced Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Dopa-induced dyskinesia (LID) remains a significant challenge in the long-term management of Parkinson's disease (PD). Developing therapeutic strategies to mitigate these debilitating motor complications is a key area of research. Immepip, a histamine H3 receptor (H3R) agonist, has been investigated as a potential therapeutic agent for LID. This document provides detailed application notes and protocols based on preclinical studies exploring the utility of this compound in animal models of LID. The information presented here is intended to guide researchers in designing and executing similar studies.
The rationale for investigating this compound in LID stems from the co-expression of histamine H3 receptors and dopamine D1 receptors (D1Rs) on striato-nigral medium spiny GABAergic neurons.[1] It is hypothesized that H3R activation can functionally antagonize D1R-mediated responses, which are implicated in the development and expression of LID.[1][2] However, it is important to note that preclinical findings have been conflicting, with some studies demonstrating a reduction in dyskinesia and others reporting a lack of efficacy and adverse effects.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on L-Dopa-induced dyskinesia.
Table 1: Effects of this compound on L-Dopa-Induced Abnormal Involuntary Movements (AIMs) in 6-OHDA-Lesioned Rats
| Study | This compound Dose & Regimen | L-Dopa Dose & Regimen | Key Findings on AIMs Scores |
| Avila-Luna et al. (2019) | 1 mg/kg, i.p., chronically administered alongside L-Dopa for 14 days. | 6.25 mg/kg (with benserazide 15 mg/kg), i.p., for 14 days. | Significantly decreased axial, limb, and orolingual AIMs compared to L-Dopa alone. AIMs returned to previous values upon this compound withdrawal. |
| Papathanou et al. (2014) | 1 mg/kg, i.p. (single dose) | Not specified in abstract | No effect on AIMs expression or contralateral rotation. |
Table 2: Effects of this compound on Striatal Neurotransmitter Levels in 6-OHDA-Lesioned Rats
| Study | Treatment Groups | Effect on Striatal GABA Content | Effect on Striatal Glutamate Content |
| Avila-Luna et al. (2019) | L-Dopa alone | Increased | Increased |
| Chronic this compound + L-Dopa | Significantly decreased | Significantly decreased | |
| Chronic this compound (administered prior to L-Dopa) | Ineffective | Ineffective |
Table 3: Effects of this compound in MPTP-Treated Common Marmosets
| Study | This compound Dose & Administration | Key Findings |
| Papathanou et al. (2014) | Subcutaneous or oral | Induced retching and vomiting, both alone and in combination with L-Dopa. This was not controlled by domperidone pretreatment. Reduced the antiparkinsonian response to L-Dopa, leading to reduced dyskinesia. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease in Rats
This protocol is a standard method for inducing a unilateral lesion of the nigrostriatal dopamine pathway, creating a rat model of Parkinson's disease.
Materials:
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid solution (0.02% in 0.9% saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Anesthetize the rat using the chosen anesthetic protocol.
-
Mount the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the desired injection site (e.g., medial forebrain bundle or substantia nigra pars compacta).
-
Dissolve 6-OHDA in the cold ascorbic acid solution immediately before use to a final concentration of 4 µg/µl.
-
Slowly infuse 8 µg of 6-OHDA in 2 µl of vehicle into the target brain region using the Hamilton syringe.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle, suture the incision, and allow the animal to recover.
-
Assess the extent of the lesion 2-3 weeks post-surgery using apomorphine- or amphetamine-induced rotation tests.
L-Dopa-Induced Dyskinesia (LID) Induction and Assessment
This protocol describes how to induce and score abnormal involuntary movements (AIMs) in 6-OHDA-lesioned rats.
Materials:
-
L-Dopa (Levodopa)
-
A peripheral decarboxylase inhibitor (e.g., Benserazide or Carbidopa)
-
Vehicle (e.g., saline)
-
Observation chambers
-
Video recording equipment (optional but recommended)
Procedure:
-
Following successful lesioning, allow rats a recovery period of at least two weeks.
-
To induce dyskinesia, administer L-Dopa (e.g., 6.25 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide, 15 mg/kg, i.p.) daily for a period of 14 to 21 days.
-
AIMs Scoring:
-
On testing days, habituate the rats to the observation chambers for at least 10 minutes before drug administration.
-
Following L-Dopa administration, score AIMs at regular intervals (e.g., every 20 minutes for 3 hours).
-
Score the severity of axial, limb, and orolingual (ALO) AIMs using a validated rating scale. A common scale ranges from 0 to 4 for each AIM subtype, where:
-
0 = Absent
-
1 = Occasional, fleeting movements
-
2 = More persistent, but intermittent movements
-
3 = Continuous movements, but suppressible by external stimuli
-
4 = Continuous, severe movements that are not suppressible
-
-
The total AIMs score is the sum of the scores for each subtype.
-
This compound Administration Protocol
This protocol outlines the administration of this compound in conjunction with L-Dopa treatment.
Materials:
-
This compound dihydrobromide
-
Saline (0.9%)
-
L-Dopa and peripheral decarboxylase inhibitor (as above)
Procedure for Chronic Co-administration:
-
Prepare a fresh solution of this compound in saline.
-
Administer this compound (e.g., 1 mg/kg, i.p.) simultaneously with the daily L-Dopa/benserazide injection for the duration of the study (e.g., 14 days).
-
Include appropriate control groups: vehicle + vehicle, vehicle + L-Dopa, and this compound + vehicle.
Striatal Microdialysis for Neurotransmitter Analysis
This protocol allows for the in vivo measurement of neurotransmitter levels in the striatum.
Materials:
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Implant a microdialysis guide cannula stereotaxically into the striatum of the anesthetized rat.
-
After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.
-
Analyze the concentrations of GABA and glutamate in the dialysates using HPLC.
-
Following a baseline collection period, administer the drugs of interest (e.g., L-Dopa, this compound) and continue collecting samples to measure changes in neurotransmitter levels.
Visualizations
Signaling Pathway of H3R and D1R Interaction in LID
The following diagram illustrates the proposed signaling pathway through which histamine H3 receptor activation by this compound may counteract the dopamine D1 receptor-mediated signaling cascade implicated in L-Dopa-induced dyskinesia.
Caption: Proposed signaling cascade of H3R and D1R interaction in LID.
Experimental Workflow for Investigating this compound in a Rat Model of LID
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a 6-OHDA rat model of L-Dopa-induced dyskinesia.
Caption: Experimental workflow for preclinical LID studies with this compound.
References
- 1. Chronic administration of the histamine H3 receptor agonist this compound decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The H3 receptor agonist this compound does not affect l-dopa-induced abnormal involuntary movements in 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological Considerations for Chronic Immepip Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immepip is a potent and selective agonist for the histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including dopamine, GABA, and glutamate.[1] Chronic administration of this compound is a key experimental paradigm for investigating the long-term consequences of sustained H3R activation. These studies are crucial for understanding the therapeutic potential of H3R agonists in various neurological and psychiatric disorders, including Parkinson's disease, cognitive disorders, and sleep-wake cycle disturbances.[2][3][4]
This document provides detailed application notes and protocols for researchers planning to conduct studies involving the chronic administration of this compound. It covers experimental design, detailed methodologies for key in vivo experiments, and data presentation, with a focus on the well-established 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, where chronic this compound has been shown to modulate L-Dopa-induced dyskinesia.[5]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies investigating the chronic effects of this compound administration in a 6-OHDA-lesioned rat model of Parkinson's disease.
Table 1: Effects of Chronic this compound Administration on L-Dopa-Induced Abnormal Involuntary Movements (AIMs)
| Treatment Group | Administration Details | Duration | Axial AIMs Score (Median ± IQR) | Limb AIMs Score (Median ± IQR) | Orolingual AIMs Score (Median ± IQR) | Reference |
| Vehicle | i.p. | 14 days | Increased vs. baseline | Increased vs. baseline | Increased vs. baseline | |
| L-Dopa alone | 6.25 mg/kg/day, i.p. | 14 days | Significantly increased | Significantly increased | Significantly increased | |
| L-Dopa + this compound | L-Dopa (as above) + this compound (1 mg/kg/day, i.p.) | 14-21 days | Significantly decreased vs. L-Dopa alone | Significantly decreased vs. L-Dopa alone | Significantly decreased vs. L-Dopa alone | |
| This compound Withdrawal | L-Dopa alone after 14 days of L-Dopa + this compound | 7 days | Returned to levels of L-Dopa alone group | Returned to levels of L-Dopa alone group | Returned to levels of L-Dopa alone group |
Table 2: Effects of Chronic this compound Administration on Striatal Neurotransmitter Levels
| Treatment Group | Administration Details | Duration | Striatal GABA Content (Change from Baseline) | Striatal Glutamate Content (Change from Baseline) | Reference |
| L-Dopa alone | i.p. | 14 days | Increased | Increased | |
| L-Dopa + this compound | L-Dopa + this compound (1 mg/kg/day, i.p.) | 14 days | Significantly decreased vs. L-Dopa alone | Significantly decreased vs. L-Dopa alone |
Signaling Pathways and Experimental Workflows
Histamine H3 and Dopamine D1 Receptor Interaction
Chronic this compound administration exerts its effects, in part, through the functional antagonism of dopamine D1 receptor (D1R) signaling in striatonigral medium spiny neurons. The following diagram illustrates the proposed signaling pathways.
Caption: H3R and D1R signaling pathway interaction.
Experimental Workflow for Chronic this compound Studies
The following diagram outlines a typical experimental workflow for investigating the effects of chronic this compound administration in the 6-OHDA rat model.
Caption: Experimental workflow diagram.
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound dihydrobromide (powder form)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
pH meter
-
0.1 M NaOH and 0.1 M HCl for pH adjustment (if necessary)
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound dihydrobromide based on the desired final concentration and volume. For a 1 mg/mL stock solution, dissolve 10 mg of this compound dihydrobromide in 10 mL of sterile 0.9% saline.
-
Add the calculated amount of this compound powder to a sterile vial.
-
Add the sterile saline to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Check the pH of the solution and adjust to physiological pH (~7.4) if necessary, using 0.1 M NaOH or 0.1 M HCl.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Protect from light.
6-Hydroxydopamine (6-OHDA) Lesioning Protocol for a Rat Model of Parkinson's Disease
Materials:
-
6-hydroxydopamine hydrochloride
-
0.9% sterile saline containing 0.02% ascorbic acid
-
Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the rat in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Determine the stereotaxic coordinates for the desired injection site (e.g., medial forebrain bundle or striatum).
-
Drill a small burr hole through the skull at the determined coordinates.
-
Prepare the 6-OHDA solution immediately before use by dissolving it in cold 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8 µg of 6-OHDA in 2-4 µL of solution.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow the animals to recover for at least 2-3 weeks before initiating behavioral testing to allow for the full development of the lesion.
Chronic Intraperitoneal (i.p.) Injection Protocol in Rats
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
This compound solution and/or other drug solutions
-
70% ethanol for disinfection
Protocol:
-
Gently restrain the rat. For a right-handed injector, hold the rat in the left hand with the head tilted downwards. This allows the abdominal organs to shift cranially.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Aspirate slightly to ensure that the needle has not entered the bladder or intestines. If fluid or blood is drawn, withdraw the needle and inject at a new site with a fresh needle and syringe.
-
Inject the solution slowly. The maximum recommended volume for an i.p. injection in a rat is typically 10 mL/kg.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Repeat daily for the duration of the chronic study.
Assessment of Abnormal Involuntary Movements (AIMs)
Protocol:
-
Following chronic L-Dopa administration (with or without this compound), place the rat in a transparent observation cage.
-
Allow a brief habituation period (5-10 minutes).
-
Observe the rat for the presence of AIMs for 1-2 minutes every 20 minutes for a total of 2-3 hours.
-
Score the severity of three types of AIMs: axial, limb, and orolingual, using a 0-4 scale:
-
0: Absent
-
1: Occasional, fleeting movements
-
2: More frequent, but still intermittent movements
-
3: Continuous movements, but suppressible by external stimuli
-
4: Continuous, severe movements that are not suppressible
-
-
The total AIMs score is the sum of the scores for each of the three subtypes.
In Vivo Microdialysis for Striatal GABA and Glutamate
Materials:
-
Microdialysis probes
-
A microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with fluorescence or mass spectrometry detection for amino acid analysis
Protocol:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the striatum.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer the drug treatment (e.g., an acute challenge of L-Dopa or saline).
-
Continue to collect dialysate samples for several hours post-treatment.
-
Analyze the dialysate samples for GABA and glutamate concentrations using HPLC.
-
Express the results as a percentage change from the baseline levels.
Quantitative PCR (qPCR) for Dopamine D1 Receptor mRNA
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probes specific for rat dopamine D1 receptor mRNA and a reference gene (e.g., GAPDH, Beta-actin)
-
Real-time PCR system
Protocol:
-
At the end of the chronic treatment period, euthanize the rats and rapidly dissect the striatum.
-
Immediately homogenize the tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers and probes for the D1 receptor and the reference gene.
-
Run the qPCR reactions in triplicate for each sample.
-
Analyze the data using the ΔΔCt method to determine the relative expression of D1 receptor mRNA, normalized to the reference gene.
-
Express the results as fold change relative to the control group.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Chronic administration of the histamine H3 receptor agonist this compound decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Histamine and Histamine Receptors for Memory Regulation: An Emotional Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sleep-Wake Cycles in Rodents Using Immepip
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immepip is a potent and selective agonist for the histamine H3 receptor. The histamine system is a key regulator of the sleep-wake cycle, with histaminergic neurons promoting wakefulness. The H3 receptor acts as a presynaptic autoreceptor on these neurons, and its activation inhibits histamine synthesis and release.[1][2][3] Consequently, H3 receptor agonists like this compound are investigated for their potential to promote sleep. However, studies have shown that while this compound effectively reduces cortical histamine release, its sleep-promoting effects in rodents are modest.[4]
These application notes provide a comprehensive overview of the use of this compound in sleep-wake cycle research in rodents, including its mechanism of action, quantitative effects on sleep parameters, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by binding to and activating the histamine H3 receptor, which is a Gi/Go-protein-coupled receptor.[5] The activation of the H3 receptor leads to two primary downstream effects relevant to sleep-wake regulation:
-
Autoreceptor Function: As a presynaptic autoreceptor on histaminergic neurons, the activated H3 receptor inhibits the synthesis and release of histamine. This reduction in central histamine levels is the principal mechanism through which this compound is hypothesized to influence the sleep-wake cycle, as histamine is a potent wake-promoting neurotransmitter.
-
Heteroreceptor Function: H3 receptors are also located on the presynaptic terminals of other, non-histaminergic neurons. Here, they act as heteroreceptors, and their activation can modulate the release of other key neurotransmitters involved in arousal and sleep, including acetylcholine, norepinephrine, serotonin, and dopamine.
The net effect of these actions is a reduction in the activity of wake-promoting neural circuits, which is expected to facilitate the transition to and maintenance of sleep.
Signaling Pathway
The signaling pathway initiated by this compound that leads to the modulation of the sleep-wake cycle is multifaceted. The primary pathway involves the reduction of histamine, which in turn affects other neurotransmitter systems that regulate arousal.
References
- 1. HISTAMINE IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptors and sleep-wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor as a novel therapeutic target for cognitive and sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immepip Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immepip dihydrobromide is a potent and selective agonist for the histamine H3 receptor, also exhibiting high affinity for the histamine H4 receptor. As a crucial tool in neuroscience and immunological research, it is instrumental in studying the roles of these receptors in various physiological and pathological processes. Histamine H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors, modulating the release of histamine and other neurotransmitters.[1][2] This makes this compound dihydrobromide a valuable pharmacological agent for investigating neurological disorders, sleep-wake cycles, and inflammatory responses.[1]
These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound dihydrobromide, along with a summary of its pharmacological properties and relevant signaling pathways.
Physicochemical Properties and Solubility
This compound dihydrobromide is a crystalline solid that is soluble in water and DMSO.
Table 1: Solubility of this compound Dihydrobromide
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | ≥ 125 | 382.19 |
| Water | 32.71 | 100 |
Data from multiple sources suggest high solubility in water, with some variation in reported maximum concentrations.
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are critical to maintain the stability and activity of this compound dihydrobromide.
Materials
-
This compound dihydrobromide powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or DMSO
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol for Preparing a 10 mM Stock Solution in Water
-
Weighing: Accurately weigh the desired amount of this compound dihydrobromide powder in a sterile conical tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3271 mg of the compound (Molecular Weight: 327.06 g/mol ).
-
Dissolution: Add the appropriate volume of sterile water to the tube. For 1 mL of a 10 mM solution, add 1 mL of water.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Sterilization: For aqueous solutions intended for cell culture experiments, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage Conditions
-
Solid Powder: Store desiccated at room temperature.
-
Stock Solutions:
-
Store at -20°C for up to 1 month.
-
For long-term storage, store at -80°C for up to 6 months.
-
Table 2: Stock Solution Preparation Guide (for a Molecular Weight of 327.06 g/mol )
| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 3.06 mL | 15.29 mL | 30.58 mL |
| 5 mM | 0.61 mL | 3.06 mL | 6.12 mL |
| 10 mM | 0.31 mL | 1.53 mL | 3.06 mL |
| 50 mM | 0.06 mL | 0.31 mL | 0.61 mL |
Experimental Protocols
In Vitro Experiment: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol describes a common functional assay to assess the agonistic activity of this compound dihydrobromide at the Gαi/o-coupled H3 receptor.
Experimental Workflow for cAMP Assay
Caption: Workflow for cAMP accumulation assay.
-
Cell Culture: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor into 24-well plates and grow to confluence.
-
Pre-labeling: Remove the culture medium and pre-label the cells with 2 µCi/mL [3H]-adenine in serum-free medium for 2-3 hours.
-
Washing: Aspirate the [3H]-adenine solution and wash the cells once with serum-free medium.
-
Pre-incubation: Add serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and the desired concentrations of this compound dihydrobromide to each well. Incubate for 30 minutes at 37°C.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to a final concentration of 1-10 µM and incubate for an additional 10-15 minutes at 37°C.
-
Lysis and cAMP Isolation: Terminate the incubation by aspirating the medium and lysing the cells with a lysis buffer (e.g., 5% trichloroacetic acid). Isolate the [3H]-cAMP using column chromatography (e.g., Dowex and alumina columns).
-
Quantification: Measure the amount of [3H]-cAMP by liquid scintillation counting.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound dihydrobromide. Plot the data to generate a dose-response curve and determine the IC50 value.
In Vitro Experiment: ERK1/2 Phosphorylation Assay
Activation of the H3 receptor can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This protocol outlines a method to measure this effect.
Experimental Workflow for ERK Phosphorylation Assay
Caption: Workflow for ERK phosphorylation Western blot.
-
Cell Culture and Serum Starvation: Plate HEK293 cells expressing the H3 receptor in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight in a medium containing 0.5% fetal bovine serum.
-
Treatment: Treat the cells with various concentrations of this compound dihydrobromide for different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify their intensity. Normalize the p-ERK signal to the total ERK signal to determine the fold change in phosphorylation.
In Vivo Administration Protocol (Rodent Model)
This protocol provides a general guideline for the administration of this compound dihydrobromide to rodents.
-
Solution Preparation: Prepare a fresh solution of this compound dihydrobromide in sterile saline (0.9% NaCl) on the day of the experiment. The concentration should be calculated based on the desired dose and the injection volume.
-
Administration Routes and Dosages:
-
Intraperitoneal (i.p.) injection: This is a common route for systemic administration. Doses ranging from 5 to 10 mg/kg have been shown to reduce cortical histamine release in rats.
-
Intracerebroventricular (i.c.v.) injection: For direct central nervous system administration, doses in the range of 100-300 pmol/rat have been used.
-
-
Procedure:
-
Accurately weigh the animal to calculate the correct dose.
-
Administer the solution using the chosen route.
-
Monitor the animal for behavioral changes and other physiological responses according to the experimental design.
-
Quantitative Data
Table 3: In Vitro Activity of this compound Dihydrobromide
| Assay | Receptor | Cell Line/Tissue | Species | Value | Reference |
| Binding Affinity (Ki) | Histamine H3 | Recombinant | Human | 0.4 nM | |
| Binding Affinity (Ki) | Histamine H4 | Recombinant | Human | 9 nM | |
| Functional Activity (pD2) | Histamine H3 | Rat Cerebral Cortex | Rat | 8.0 |
Table 4: In Vivo Effects of this compound Dihydrobromide in Rats
| Administration Route | Dose | Effect | Reference |
| Intraperitoneal (i.p.) | 5 mg/kg | 50% decrease in hypothalamic histamine release | |
| Intraperitoneal (i.p.) | 5 - 10 mg/kg | Sustained decrease in cortical histamine efflux | |
| Intracerebroventricular (i.c.v.) | 1 nM (perfusion) | 25% reduction in histamine release | |
| Intracerebroventricular (i.c.v.) | 10 nM (perfusion) | 65% reduction in histamine release | |
| Intracerebroventricular (i.c.v.) | 100 - 300 pmol/rat | Dose-dependent hypokinesia and feeding behavior | |
| Subcutaneous (s.c.) | 5 mg/kg | Decreased hypothalamic histamine release | |
| Subcutaneous (s.c.) | 5 and 30 mg/kg | Decreased flinching in the formalin test |
Signaling Pathways
This compound dihydrobromide exerts its effects by activating histamine H3 and H4 receptors, which are G protein-coupled receptors (GPCRs).
Histamine H3 Receptor Signaling
The H3 receptor is predominantly coupled to the Gαi/o subunit of heterotrimeric G proteins.
Caption: Histamine H3 receptor signaling pathway.
Activation of the H3 receptor by this compound dihydrobromide leads to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.
-
Activation of the MAPK/ERK pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
Activation of the PI3K/Akt pathway: This pathway plays a crucial role in cell survival and metabolism.
-
Inhibition of N-type voltage-gated calcium channels: This leads to a reduction in calcium influx at the presynaptic terminal, which in turn inhibits the release of various neurotransmitters, including histamine itself, acetylcholine, dopamine, norepinephrine, and serotonin.
By understanding these dissolution and experimental protocols, researchers can effectively utilize this compound dihydrobromide to explore the multifaceted roles of histamine H3 and H4 receptors in health and disease.
References
- 1. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, this compound and clobenpropit. Effects of intrahypothalamic and peripheral application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Histamine Release Inhibition by Immepip
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immepip is a potent and selective agonist for the histamine H3 receptor (H3R) and also exhibits activity at the histamine H4 receptor. The primary role of H3R activation in histaminergic neurons is the inhibition of histamine synthesis and release through a presynaptic autoreceptor mechanism.[1][2] This is a critical consideration, as this compound treatment is expected to decrease, not induce, histamine release. These application notes provide a comprehensive overview of the techniques to measure the inhibitory effect of this compound on histamine release, complete with detailed experimental protocols and data presentation.
The activation of the H3 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the suppression of histamine release from neurons and mast cells.[1] Understanding and accurately quantifying this inhibitory effect is crucial for the development of therapeutic agents targeting the histaminergic system.
Data Presentation: Quantitative Analysis of this compound-Mediated Histamine Inhibition
The following tables summarize the quantitative data on the inhibitory effects of this compound on histamine release from in vivo studies.
Table 1: Effect of Intrahypothalamic Perfusion of this compound on Histamine Release in Rats
| This compound Concentration (nM) | Mean Histamine Release (% of Basal Level) | Standard Deviation |
| 1 | 75 | ± 5.2 |
| 10 | 35 | ± 4.8 |
Data synthesized from in vivo microdialysis studies in the anterior hypothalamic area of urethane-anesthetized rats.[1]
Table 2: Effect of Peripheral Injection of this compound on Histamine Release in Rats
| Treatment | Dose (mg/kg, i.p.) | Mean Histamine Release (% of Basal Level) | Standard Deviation | Tissue |
| This compound | 5 | 50 | ± 6.1 | Hypothalamus |
| This compound | 5 | Sustained Decrease | Not specified | Cortex |
| This compound | 10 | Sustained Decrease | Not specified | Cortex |
Data compiled from in vivo microdialysis studies in rats, demonstrating a sustained decrease in cortical and hypothalamic histamine efflux following intraperitoneal (i.p.) injection.[1]
Signaling Pathways and Experimental Workflows
This compound-Induced Inhibition of Histamine Release Signaling Pathway
This compound, as an H3 receptor agonist, binds to the presynaptic H3 autoreceptors on histaminergic neurons. This binding activates the associated inhibitory G-protein (Gi). The Gi protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which ultimately leads to the inhibition of histamine synthesis and release from the neuron.
Caption: H3 receptor activation by this compound inhibits adenylyl cyclase via Gi protein.
General Experimental Workflow for Measuring Histamine Release
The following diagram illustrates a typical workflow for assessing the effect of this compound on histamine release from a biological sample.
Caption: General workflow for measuring histamine release after this compound treatment.
Experimental Protocols
Protocol 1: In Vitro Histamine Release Inhibition from Mast Cells using ELISA
This protocol describes how to measure the inhibitory effect of this compound on antigen-induced histamine release from isolated mast cells using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Rat peritoneal mast cells
-
This compound dihydrobromide
-
Compound 48/80 (or other suitable secretagogue)
-
Tyrode's buffer
-
Histamine ELISA kit
-
Microplate reader
Procedure:
-
Mast Cell Isolation: Isolate rat peritoneal mast cells using standard laboratory procedures. Resuspend the purified mast cells in Tyrode's buffer at a concentration of 1 x 10^5 cells/mL.
-
Pre-incubation with this compound: Aliquot 100 µL of the mast cell suspension into microcentrifuge tubes. Add 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (Tyrode's buffer) to the respective tubes. Incubate for 15 minutes at 37°C.
-
Stimulation of Histamine Release: Induce histamine release by adding 50 µL of a secretagogue such as Compound 48/80 (final concentration 1 µg/mL). For negative control (spontaneous release), add 50 µL of Tyrode's buffer.
-
Incubation: Incubate the tubes for 30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the released histamine.
-
Histamine Quantification using ELISA:
-
Follow the manufacturer's instructions for the histamine ELISA kit.
-
Briefly, add standards and collected supernatants to the antibody-coated microplate wells.
-
Add the enzyme-conjugated histamine to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the histamine concentration in each sample using the standard curve. Determine the percentage of histamine release inhibition for each this compound concentration relative to the stimulated control.
Protocol 2: Quantification of Histamine in Microdialysates using HPLC with Fluorescence Detection
This protocol details the measurement of histamine in brain microdialysates following this compound administration using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.
Materials:
-
Microdialysis samples from brain tissue (e.g., hypothalamus, cortex)
-
Histamine standard solutions
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence detector
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Collection: Collect microdialysate samples from awake, freely moving rats before and after systemic administration of this compound (e.g., 5-10 mg/kg, i.p.) or vehicle.
-
Standard Curve Preparation: Prepare a series of histamine standards of known concentrations in artificial cerebrospinal fluid (aCSF).
-
Pre-column Derivatization:
-
In a microcentrifuge tube, mix 20 µL of the microdialysate sample or histamine standard with 10 µL of OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stopping reagent (e.g., perchloric acid).
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the C18 column.
-
Perform isocratic or gradient elution with a mobile phase suitable for separating the histamine-OPA derivative (e.g., a mixture of sodium phosphate buffer and acetonitrile).
-
Set the fluorescence detector to an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Identify the histamine peak based on its retention time compared to the histamine standard.
-
Quantify the histamine concentration in the samples by comparing the peak area with the standard curve.
-
Express the results as a percentage of the basal histamine release observed before this compound administration.
-
Protocol 3: Spectrofluorometric Assay for Histamine Release
This method provides a sensitive measurement of histamine based on its condensation with o-phthalaldehyde (OPA) to form a fluorescent product.
Materials:
-
Supernatant from cell stimulation experiments
-
Histamine standard solutions
-
o-Phthalaldehyde (OPA)
-
Perchloric acid
-
Sodium hydroxide
-
Spectrofluorometer
Procedure:
-
Sample and Standard Preparation: Prepare histamine standards in the same buffer as the experimental samples.
-
Protein Precipitation: To 100 µL of supernatant or standard, add 10 µL of 30% perchloric acid. Vortex and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Reaction with OPA:
-
Transfer 80 µL of the clear supernatant to a new tube.
-
Add 20 µL of 1 M NaOH.
-
Add 10 µL of OPA solution (1% w/v in methanol).
-
Incubate for 4 minutes at room temperature.
-
-
Stabilization of Fluorophore: Add 10 µL of 3 M HCl to stabilize the fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis: Construct a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Determine the histamine concentration in the samples from the standard curve. Calculate the percentage of histamine release and the inhibition by this compound.
References
- 1. In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, this compound and clobenpropit. Effects of intrahypothalamic and peripheral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Immepip in Preclinical Research: A Technical Support Guide on Observed Side Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the side effects of Immepip observed in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in designing and interpreting experiments involving this potent and selective histamine H3 receptor agonist.
Summary of Observed Side Effects
This compound has been evaluated in various animal models, primarily in rats and non-human primates, to assess its therapeutic potential and safety profile. The observed side effects appear to be species- and dose-dependent. The most frequently reported adverse effects include modest alterations in sleep patterns in rodents and gastrointestinal issues in primates.
Quantitative Data on this compound Side Effects
| Animal Model | Species | Route of Administration | Dose | Observed Side Effect | Quantitative Data |
| Rat | Sprague-Dawley | Intraperitoneal (i.p.) | 5 mg/kg | Altered Sleep | Slight but statistically significant decrease in sleep onset latency[1]. |
| Rat | Sprague-Dawley | Intraperitoneal (i.p.) | 10 mg/kg | Altered Sleep | Slight but statistically significant decrease in sleep onset latency[1]. |
| Common Marmoset | Callithrix jacchus (MPTP-treated) | Subcutaneous (s.c.) or Oral | Not specified | Gastrointestinal | Induction of retching and vomiting[2]. |
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during preclinical studies with this compound.
Sleep Studies in Rodents
Q1: We are observing a slight decrease in sleep onset latency in our rat model after intraperitoneal administration of this compound, but the effect is not robust. Is this consistent with existing data?
A1: Yes, this finding is consistent with published literature. Studies using Sprague-Dawley rats have shown that intraperitoneal doses of 5 and 10 mg/kg of this compound lead to a slight, albeit statistically significant, decrease in the time it takes for the animals to fall asleep[1]. It is important to note that this compound did not have a significant impact on other sleep phases, such as active awake, drowsiness, and slow-wave sleep[1]. Therefore, a dramatic hypnotic effect should not be expected.
Troubleshooting:
-
Confirm Dosage and Administration: Ensure accurate preparation of the Immepep solution and precise intraperitoneal injection technique. Refer to the detailed experimental protocol below.
-
EEG/EMG Recording and Analysis: Verify the proper placement of EEG and EMG electrodes and use a sufficiently sensitive and well-validated system for data acquisition and analysis. The definition of sleep onset should be clearly and consistently applied across all animals.
-
Control for Environmental Factors: Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, noise levels) for all experimental animals to minimize variability in sleep patterns.
Gastrointestinal Side Effects in Non-Human Primates
Q2: Our study in common marmosets treated with this compound is showing instances of retching and vomiting. Is this a known side effect?
A2: Yes, the induction of retching and vomiting has been reported in MPTP-treated common marmosets administered this compound. This suggests that gastrointestinal distress is a potential side effect in this species.
Troubleshooting:
-
Dose-Response Assessment: If not already part of your study design, consider performing a dose-response analysis to determine if the incidence and severity of emesis are dose-dependent. This can help identify a potential therapeutic window with minimized gastrointestinal side effects.
-
Observational Scoring: Implement a standardized observational scoring system to quantify the frequency and severity of retching and vomiting episodes. This will provide more robust and analyzable data.
-
Veterinary Consultation: Consult with a veterinarian experienced with non-human primates to rule out other potential causes of gastrointestinal upset and to ensure the welfare of the animals.
Experimental Protocols
Intraperitoneal (i.p.) Injection of this compound in Rats
This protocol provides a standardized method for the intraperitoneal administration of this compound to rats.
Materials:
-
This compound dihydrobromide
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in sterile saline to the desired concentration. For example, to achieve a 5 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, the concentration would be 5 mg/mL.
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the this compound solution to be injected.
-
Gently restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger securing the head.
-
-
Injection Procedure:
-
Position the rat so that its abdomen is facing upwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Proceed with the planned behavioral or physiological monitoring (e.g., EEG recording).
-
Assessment of Emesis in Common Marmosets
This protocol outlines a method for observing and quantifying emetic episodes in common marmosets.
Procedure:
-
Acclimation: Acclimate the marmosets to the observation cages for a sufficient period before the experiment to minimize stress-related behaviors.
-
Drug Administration: Administer this compound via the intended route (e.g., subcutaneous or oral).
-
Observation Period:
-
Continuously observe the animals for a defined period post-administration (e.g., 2-4 hours). Video recording is highly recommended for later detailed analysis.
-
Record the latency to the first emetic episode (retching or vomiting).
-
Count the number of distinct retching and vomiting episodes for each animal.
-
-
Data Analysis:
-
Calculate the percentage of animals exhibiting emesis at each dose.
-
Determine the mean number of emetic episodes per group.
-
Analyze the latency to the first emetic event.
-
Signaling Pathways and Experimental Workflows
This compound-Induced H3 Receptor Signaling
This compound acts as a potent agonist at the histamine H3 receptor, which is a G-protein coupled receptor (GPCR). The H3 receptor is primarily coupled to the Gi/o family of G-proteins. Activation of the H3 receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors.
Caption: this compound activation of the H3 receptor signaling pathway.
Experimental Workflow for Assessing this compound's Effect on Sleep in Rats
The following diagram illustrates a typical workflow for investigating the impact of this compound on sleep architecture in a rat model.
Caption: Workflow for rat sleep studies involving this compound.
References
troubleshooting inconsistent results with Immepip
Welcome to the technical support center for Immepip. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent histamine H3 receptor agonist. Its primary mechanism of action is the activation of H3 autoreceptors, which are presynaptic G-protein coupled receptors (GPCRs). This activation inhibits the synthesis and release of histamine in the central nervous system.[1] Histamine H3 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2][3]
Q2: I am observing weaker than expected effects of this compound in my sleep study, even though I can confirm it is reducing histamine release. Why might this be?
This is a documented phenomenon. Studies in rats have shown that while intraperitoneal administration of this compound at doses of 5 and 10 mg/kg leads to a significant and sustained decrease in cortical histamine efflux, it has a minimal impact on the sleep-wake cycle.[1] A slight decrease in sleep onset latency may be observed, but overall sleep phases are largely unaffected.[1] This suggests that the relationship between cortical histamine levels and sleep promotion is complex and not solely dependent on H3 receptor agonism. Therefore, a weak hypnotic effect is not necessarily indicative of a problem with your experimental setup.
Q3: My results with this compound in a model of L-Dopa-induced dyskinesia are different from published studies. What could be the reason?
Inconsistent findings have been reported regarding the effect of this compound on L-Dopa-induced dyskinesias (LIDs). One study in 6-OHDA-lesioned rats showed that chronic, but not acute, administration of this compound alongside L-Dopa significantly decreased abnormal involuntary movements (AIMs). In contrast, another study found that this compound had no effect on L-Dopa-induced AIMs in a similar rat model. These discrepancies could be due to differences in the experimental protocols, such as the duration of treatment (chronic vs. acute), the specific rat strain used, or the severity of the lesions.
Q4: What is the selectivity profile of this compound? Could off-target effects be influencing my results?
While this compound is a potent H3 receptor agonist, it also has a notable affinity for the histamine H4 receptor. The H4 receptor is also a Gi/o-coupled GPCR and is primarily involved in immune responses and inflammation. If your experimental system expresses H4 receptors, cross-reactivity could contribute to your observed effects. To investigate this, you can use a selective H4 receptor antagonist in a control experiment to see if it blocks any of the effects of this compound.
Troubleshooting Guide
Inconsistent In Vitro Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in dose-response curves | This compound solution instability: this compound solutions, especially when diluted, may degrade over time. | - Prepare fresh stock solutions of this compound for each experiment. - Minimize freeze-thaw cycles of the stock solution. - Store stock solutions at -20°C or -80°C in aliquots. |
| Cell health and density: Inconsistent cell numbers or viability can lead to variable responses. | - Ensure consistent cell seeding density across all wells. - Perform a cell viability assay (e.g., trypan blue exclusion) before each experiment. - Avoid using cells that have been in culture for too many passages. | |
| Assay conditions: Variations in incubation time, temperature, or reagent concentrations can affect results. | - Strictly adhere to a standardized protocol for all experiments. - Ensure all reagents are properly calibrated and within their expiration dates. - Use a positive control (e.g., histamine) to monitor assay performance. | |
| Lower than expected potency | H3 receptor heterogeneity: Different species and even different tissues within the same species can express H3 receptor isoforms with varying affinities for ligands. | - Confirm the species from which your cell line or tissue is derived and check the literature for known H3 receptor pharmacology in that species. - If possible, use a system with a well-characterized H3 receptor isoform. |
| Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and reduced responsiveness. | - Optimize the incubation time to be long enough to observe a response but short enough to avoid significant desensitization. - Consider using a kinetic assay to monitor the response over time. |
Inconsistent In Vivo Results
| Problem | Potential Cause | Troubleshooting Steps |
| High inter-animal variability | Animal-related factors: Age, sex, weight, and genetic background of the animals can all contribute to variability. | - Use animals of the same age, sex, and from the same supplier. - Ensure animals are properly acclimatized to the housing and experimental conditions before starting the study. - Randomize animals into treatment groups. |
| Environmental factors: Differences in housing conditions, diet, light-dark cycle, and handling can influence experimental outcomes. | - Maintain a consistent and controlled environment for all animals. - Handle animals gently and consistently to minimize stress. - Report all housing and husbandry conditions in your experimental records. | |
| Unexpected behavioral or physiological effects | H4 receptor activation: As mentioned, this compound can activate H4 receptors, which can lead to immune or inflammatory responses. | - Use a selective H4 receptor antagonist as a control to dissect the H3 and H4 receptor-mediated effects. |
| Route of administration and dose: The bioavailability and distribution of this compound can vary depending on the route of administration and the dose used. | - Carefully select the route of administration and dose based on previous studies and the specific research question. - Conduct a dose-response study to determine the optimal dose for your model. |
Experimental Protocols
In Vitro GPCR Functional Assay: cAMP Measurement
This protocol provides a general framework for assessing the agonist activity of this compound on H3 receptors by measuring changes in intracellular cAMP levels.
-
Cell Culture: Culture cells expressing the histamine H3 receptor (e.g., CHO-K1 or HEK293 cells) in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions to obtain the desired concentration range for the dose-response curve.
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP and incubate for a short period.
-
Add different concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., forskolin, an adenylyl cyclase activator).
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
In Vivo Microdialysis for Histamine Release in the Rat Hypothalamus
This protocol describes a method to measure the effect of this compound on in vivo histamine release.
-
Animal Preparation: Anesthetize a rat (e.g., Wistar or Sprague-Dawley) and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the anterior hypothalamic area.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of histamine release.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe).
-
Sample Collection: Continue to collect dialysate samples at the same intervals after this compound administration.
-
Histamine Analysis: Analyze the histamine concentration in the dialysate samples using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Express the histamine levels in each sample as a percentage of the baseline and compare the levels before and after this compound administration.
Visualizations
Caption: A general workflow for experiments involving this compound.
Caption: Simplified signaling pathway of this compound via the H3 receptor.
References
- 1. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further evidence for the role of histamine H3, but not H1, H2 or H4, receptors in this compound-induced inhibition of the rat cardioaccelerator sympathetic outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Immepripp Concentration for Maximal H3 Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments to optimize Immepip concentration for maximal H3 receptor activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent agonist for the histamine H3 receptor. It also exhibits agonist activity at the H4 receptor.[1][2] The histamine H3 receptor, its primary target, is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein.[3][4] Activation of the H3 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates the release of various neurotransmitters, including histamine itself, dopamine, acetylcholine, and serotonin.
Q2: What are the typical binding affinities and functional potencies of this compound for the H3 receptor?
The binding affinity (Ki) and functional potency (EC50) of this compound can vary depending on the experimental system, such as the cell line and assay type used. However, it is consistently reported as a high-potency agonist.
Q3: Does this compound have off-target effects?
Yes, this compound is also known to be an agonist at the histamine H4 receptor, although it generally shows higher potency for the H3 receptor. When designing experiments, it is crucial to consider the potential for H4 receptor-mediated effects, especially at higher concentrations of this compound. If the experimental system expresses H4 receptors, using an H4 antagonist or a more selective H3 agonist may be necessary to isolate the H3-specific effects.
Q4: Which functional assays are most suitable for determining the optimal this compound concentration?
The most common and suitable functional assays for determining the optimal concentration of this compound for H3 receptor activation are:
-
[³⁵S]GTPγS Binding Assays: This assay directly measures the activation of the G-protein coupled to the H3 receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
cAMP Accumulation Assays: Since the H3 receptor is Gi/o-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. These assays typically involve stimulating cAMP production with forskolin and then measuring the inhibitory effect of the H3 agonist.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal (No H3 Receptor Activation) | 1. This compound Degradation: Improper storage or handling of Immepripp can lead to degradation. 2. Cell Line Issues: Low or no expression of the H3 receptor in the chosen cell line. 3. Assay Conditions: Suboptimal concentrations of assay components (e.g., GDP, Mg²⁺ in GTPγS assays) or incorrect incubation times/temperatures. 4. Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization and downregulation. | 1. Verify this compound Integrity: Use a fresh stock of this compound and ensure it is stored correctly (desiccated at room temperature). Prepare fresh dilutions for each experiment. 2. Confirm Receptor Expression: Verify H3 receptor expression in your cell line using techniques like Western blot, qPCR, or radioligand binding assays. 3. Optimize Assay Parameters: Titrate key assay components and optimize incubation parameters according to established protocols. 4. Minimize Pre-incubation: Reduce the pre-incubation time with this compound to the shortest duration necessary to observe a stable signal. |
| High Background Signal | 1. Constitutive Receptor Activity: Some cell lines expressing H3 receptors may exhibit high constitutive (agonist-independent) activity. 2. Non-specific Binding: In [³⁵S]GTPγS assays, non-specific binding of the radioligand can contribute to high background. 3. Cell Health: Poor cell health or high cell density can lead to elevated basal signaling. | 1. Use an Inverse Agonist: Include a known H3 receptor inverse agonist (e.g., thioperamide, clobenpropit) as a control to determine the level of constitutive activity. 2. Optimize Washing Steps: Ensure thorough and consistent washing steps in filtration-based assays to remove unbound radioligand. 3. Maintain Healthy Cell Cultures: Use cells at an optimal confluency and ensure they are healthy before starting the experiment. |
| Inconsistent or Variable Results | 1. Pipetting Errors: Inaccurate pipetting, especially with small volumes of concentrated this compound stock. 2. Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling. 3. Assay Reagent Variability: Inconsistent preparation of buffers and reagents. 4. Edge Effects in Plates: Evaporation or temperature gradients across the assay plate. | 1. Use Serial Dilutions: Prepare a dilution series of this compound to ensure accurate and consistent final concentrations. 2. Use Low Passage Cells: Maintain a stock of low-passage cells and use them consistently for your experiments. 3. Prepare Fresh Reagents: Prepare fresh assay buffers and reagents for each experiment. 4. Proper Plate Handling: Use plate sealers to minimize evaporation and ensure even temperature distribution during incubations. Avoid using the outer wells of the plate if edge effects are a persistent issue. |
| Unexpected Agonist Becomes an Antagonist | 1. Receptor Heterogeneity and Functional Selectivity: The pharmacological effect of a ligand can sometimes vary depending on the specific signaling pathway being measured and the cellular context. 2. Presence of Endogenous Ligands: High levels of endogenous histamine could potentially interfere with the assay. | 1. Use Multiple Assays: Characterize the activity of this compound using different functional assays (e.g., both GTPγS and cAMP) to get a comprehensive understanding of its pharmacological profile. 2. Control for Endogenous Ligands: Ensure thorough washing of cells to remove any endogenous histamine before starting the experiment. |
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies for this compound at the human H3 receptor.
Table 1: this compound Binding Affinity (Ki) at the Human H3 Receptor
| Reported Ki (nM) | Reference |
| 0.4 |
Table 2: this compound Functional Potency (EC50) at the Human H3 Receptor
| Assay Type | Cell Line | Reported EC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | CHO | 0.67 | |
| Inhibition of [³H]-GABA release | Rat Striatal Slices | 15.5 |
Note: The variability in EC50 values can be attributed to differences in experimental systems and assay conditions.
Experimental Protocols
1. [³⁵S]GTPγS Binding Assay
This protocol provides a general framework for measuring H3 receptor activation using a [³⁵S]GTPγS binding assay with cell membranes.
-
Membrane Preparation:
-
Culture cells expressing the human H3 receptor (e.g., CHO or HEK293 cells) to a high density.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (containing HEPES, MgCl₂, NaCl).
-
GDP (to a final concentration of ~1-10 µM).
-
Cell membranes (typically 5-20 µg of protein per well).
-
Varying concentrations of this compound (or vehicle control).
-
Optionally, an H3 receptor antagonist for determining non-specific binding.
-
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.1-0.5 nM).
-
Incubate the plate for an additional period (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding.
-
Terminate the reaction by rapidly filtering the contents of each well through a filter plate (e.g., GF/B or GF/C).
-
Wash the filters multiple times with cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all values.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
2. cAMP Accumulation Assay
This protocol outlines a general method for measuring the inhibition of forskolin-stimulated cAMP production by this compound.
-
Cell Preparation:
-
Plate H3 receptor-expressing cells in a 96-well plate and grow them to near confluency.
-
On the day of the experiment, wash the cells with a serum-free medium or buffer.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and cAMP production.
-
Incubate for a further defined period (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Plot the measured cAMP levels as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (inhibitory) curve to determine the IC50 (which corresponds to the EC50 for the inhibitory effect) and the maximal inhibition.
-
Visualizations
Caption: H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Concentration Optimization.
References
- 1. This compound dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Immepip and Abnormal Involuntary Movements (AIMs)
Welcome to the technical support center for researchers investigating the effects of Immepip on Abnormal Involuntary Movements (AIMs). This resource provides troubleshooting guidance and answers to frequently asked questions based on preclinical research findings.
Frequently Asked Questions (FAQs)
Q1: We administered this compound acutely to our L-DOPA-primed 6-OHDA lesioned rat model, but observed no effect on Abnormal Involuntary Movements (AIMs). Is this an expected outcome?
A1: Yes, this is an expected outcome based on published literature. Studies have shown that acute systemic administration of the histamine H3 receptor agonist, this compound, does not significantly alter L-DOPA-induced AIMs in 6-hydroxydopamine (6-OHDA)-lesioned rats, a common animal model of Parkinson's disease.[1][2] In contrast, chronic administration of this compound alongside L-DOPA has been demonstrated to significantly decrease axial, limb, and orolingual AIMs.[3][4]
Q2: What is the proposed mechanism behind the differential effects of acute versus chronic this compound administration on AIMs?
A2: The lack of effect with acute this compound administration is thought to be due to the complex and adaptive nature of the neural circuits underlying L-DOPA-induced dyskinesia (LID). The prevailing hypothesis is that the beneficial effects of H3 receptor agonism on AIMs require longer-term plastic changes in the basal ganglia.
Chronic activation of H3 receptors is believed to counteract the overactivity of the direct striato-nigral pathway that is a hallmark of LID.[5] Histamine H3 receptors are co-expressed with dopamine D1 receptors on striato-nigral medium spiny neurons and functionally antagonize D1 receptor-mediated responses. Chronic this compound administration has been shown to decrease striatal GABA and glutamate release, which is elevated by L-DOPA treatment, suggesting a functional interaction between D1 and H3 receptors. Acute administration is likely insufficient to induce these neuroadaptive changes necessary to ameliorate established AIMs.
Q3: Are there any conflicting reports on the effects of H3 receptor agonists on AIMs?
A3: While the consensus from rodent models points to the inefficacy of acute this compound, research in other animal models has yielded slightly different results. In MPTP-lesioned marmosets, a non-human primate model of Parkinson's disease, acute co-administration of H3 receptor agonists (including this compound) with L-DOPA was found to reduce choreiform dyskinesias, but not dystonic movements. However, these effects were accompanied by significant adverse effects such as retching and vomiting, which may have confounded the behavioral assessment. These species-specific differences highlight the importance of careful model selection and interpretation of results.
Troubleshooting Guides
Problem: No observable reduction in AIMs following acute this compound administration.
Potential Reason 1: Dosing and Timing
-
Recommendation: Ensure that the dose of this compound is within the effective range reported in the literature (e.g., 1-10 mg/kg, i.p. in rats). The timing of administration relative to L-DOPA is also critical. For investigating acute effects, this compound is typically administered shortly before or concurrently with L-DOPA.
Potential Reason 2: Experimental Model
-
Recommendation: The 6-OHDA-lesioned rat is a well-established model for studying L-DOPA-induced AIMs. Verify the extent of the dopaminergic lesion using methods such as apomorphine- or amphetamine-induced rotations to ensure a robust dyskinetic phenotype. The severity and stability of AIMs should be established through repeated L-DOPA priming before initiating experiments with this compound.
Potential Reason 3: Acute vs. Chronic Dosing Regimen
-
Recommendation: As established, acute administration is not expected to be effective. To observe a reduction in AIMs with this compound, a chronic co-administration paradigm with L-DOPA is necessary. A typical chronic study might involve daily co-administration for at least 14 days.
Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound on L-DOPA-induced AIMs.
Table 1: Effect of Acute this compound Administration on AIMs in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Axial AIMs Score (Mean ± SEM) | Limb AIMs Score (Mean ± SEM) | Orolingual AIMs Score (Mean ± SEM) |
| L-DOPA + Vehicle | - | Data Not Available in a comparable format | Data Not Available in a comparable format | Data Not Available in a comparable format |
| L-DOPA + this compound | 1 | No significant effect | No significant effect | No significant effect |
Source: Papathanou et al., 2014. Note: This study reported no effect on AIMs expression without presenting detailed scoring data in the abstract.
Table 2: Effect of Chronic this compound Administration on AIMs in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Axial AIMs Score (Mean ± SEM) | Limb AIMs Score (Mean ± SEM) | Orolingual AIMs Score (Mean ± SEM) |
| L-DOPA + Vehicle | - | ~15 | ~12 | ~10 |
| L-DOPA + this compound | 1 | ~5 | ~4 | ~3* |
*Source: Avila-Luna et al., 2019. p < 0.05 compared to L-DOPA + Vehicle. Values are approximated from graphical data for illustrative purposes.
Experimental Protocols
1. 6-OHDA Lesioning and L-DOPA Priming in Rats
-
Objective: To create a unilateral model of Parkinson's disease and induce stable AIMs.
-
Procedure:
-
Adult male Sprague-Dawley or Wistar rats are anesthetized.
-
6-hydroxydopamine (6-OHDA) is injected stereotaxically into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal dopamine pathway.
-
After a recovery period of approximately 2-3 weeks, the lesion is validated by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
To induce AIMs, rats are treated daily with L-DOPA (typically 6-10 mg/kg) and a peripheral decarboxylase inhibitor (e.g., benserazide, 12-15 mg/kg) for at least 3 weeks.
-
2. Assessment of Abnormal Involuntary Movements (AIMs)
-
Objective: To quantify the severity of L-DOPA-induced dyskinesias.
-
Procedure:
-
Following L-DOPA administration, animals are placed in individual transparent observation cages.
-
AIMs are typically scored at regular intervals (e.g., every 20 minutes for 3-4 hours).
-
The severity of AIMs is rated on a scale from 0 to 4 for different body regions:
-
Axial: Dystonic posturing of the neck and torso.
-
Limb: Jerky, purposeless movements of the forelimb and hindlimb.
-
Orolingual: Stereotypical movements of the mouth, tongue, and jaw.
-
-
The score reflects the proportion of the observation period during which the AIM is present.
-
Visualizations
Caption: Experimental workflow for inducing and assessing the acute effects of this compound on L-DOPA-induced AIMs in a rat model of Parkinson's disease.
Caption: Simplified signaling pathway in a striato-nigral neuron illustrating the antagonistic interaction between Dopamine D1 and Histamine H3 receptors.
References
- 1. The H3 receptor agonist this compound does not affect l-dopa-induced abnormal involuntary movements in 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Interaction of Histamine H3 and Dopamine D1 Receptors on Hyperkinetic Alterations in Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic administration of the histamine H3 receptor agonist this compound decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Interaction of Histamine H3 and Dopamine D1 Receptors on Hyperkinetic Alterations in Animal Models of Parkinson’s Disease [mdpi.com]
addressing solubility issues with Immepip in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues with Immepip in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound dihydrobromide?
A1: this compound dihydrobromide is readily soluble in water up to 100 mM and also soluble in DMSO.[1][2][3][4] For most in vitro experiments, preparing a concentrated stock solution in sterile, purified water (e.g., Milli-Q® or equivalent) is recommended. A stock solution in DMSO is also a viable option, particularly if other compounds in your experiment are dissolved in DMSO. However, care must be taken to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[5]
Q2: I dissolved this compound in my physiological buffer (e.g., PBS), and it precipitated. What is the likely cause?
A2: While this compound dihydrobromide is water-soluble, precipitation in physiological buffers like Phosphate-Buffered Saline (PBS) can occur for several reasons unrelated to the compound's intrinsic solubility. These include:
-
Buffer component interactions: High concentrations of phosphate and the presence of divalent cations (if using PBS with calcium and magnesium) can sometimes lead to the precipitation of salts, especially at lower temperatures or after pH shifts.
-
pH shifts: The solubility of compounds can be pH-dependent. If the addition of your this compound stock solution alters the pH of the physiological buffer, it could lead to precipitation.
-
"Salting out" effect: The high ionic strength of some buffers can decrease the solubility of a dissolved compound, causing it to precipitate.
-
Temperature effects: Storing prepared solutions at low temperatures (e.g., 4°C) can sometimes cause buffer components or the compound to precipitate out of solution.
Q3: How can I avoid precipitation when preparing my working solution of this compound in a physiological buffer?
A3: It is recommended to first prepare a concentrated stock solution of this compound in water or DMSO and then dilute this stock into your physiological buffer to the final desired concentration. This method helps to avoid issues related to the dissolution of the powdered compound directly into a complex buffer system. A stepwise dilution is also recommended to prevent the compound from precipitating due to a rapid change in concentration.
Troubleshooting Guide
Issue: Precipitation observed after diluting this compound stock solution into physiological buffer.
This guide provides a step-by-step approach to identify and resolve the cause of precipitation.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
The following tables provide illustrative data on the solubility of this compound dihydrobromide in common laboratory solvents and the composition of a standard physiological buffer.
Table 1: Solubility of this compound Dihydrobromide
| Solvent | Maximum Concentration (mM) | Reference |
| Water | 100 | |
| DMSO | Soluble |
Table 2: Composition of 1x Phosphate-Buffered Saline (PBS), pH 7.4
| Component | Concentration (mM) | Concentration (g/L) |
| NaCl | 137 | 8.0 |
| KCl | 2.7 | 0.2 |
| Na₂HPO₄ | 10 | 1.44 |
| KH₂PO₄ | 1.8 | 0.24 |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Dihydrobromide Aqueous Stock Solution
Materials:
-
This compound dihydrobromide (MW: 327.06 g/mol )
-
Sterile, purified water (e.g., Milli-Q® or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate the mass of this compound dihydrobromide required. For 1 mL of a 100 mM stock solution, you will need 32.71 mg.
-
Weigh the calculated amount of this compound dihydrobromide powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile, purified water to the tube.
-
Vortex the tube until the powder is completely dissolved.
-
If necessary, the solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS
Materials:
-
100 mM this compound stock solution in water (from Protocol 1)
-
1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
Methodology:
-
Perform a serial dilution. For example, to prepare a 100 µM working solution, you can perform a 1:1000 dilution of the 100 mM stock.
-
Add 999 µL of 1x PBS to a sterile tube.
-
Add 1 µL of the 100 mM this compound stock solution to the tube containing PBS.
-
Gently vortex or invert the tube to mix thoroughly.
-
Use the freshly prepared working solution in your experiment. It is advisable to prepare the working solution on the day of use.
Signaling Pathway
This compound is a potent agonist of the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The activation of the H3 receptor typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
dot
Caption: this compound-mediated H3 receptor signaling pathway.
References
Technical Support Center: Understanding the Off-Target Effects of Immepip in Experimental Models
Welcome to the technical support center for researchers utilizing Immepip in their experimental models. This resource provides essential information on the off-target interactions of this compound, detailed experimental protocols, and troubleshooting guidance to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent agonist for the histamine H3 receptor and also exhibits high affinity for the histamine H4 receptor.[1]
Q2: Does this compound show significant affinity for other histamine receptor subtypes?
A2: Studies have shown that this compound has very low affinity for histamine H1 and H2 receptors, indicating high selectivity for the H3 and H4 subtypes.[2]
Q3: What are the known non-histaminergic off-target interactions of this compound?
Q4: How does this compound's interaction with dopamine receptors affect experimental outcomes?
A4: this compound can modulate dopamine receptor signaling. For instance, histamine H3 receptor activation has been shown to form heteromers with dopamine D2 receptors and can influence D2 receptor-dependent signaling pathways. This can lead to changes in locomotor activity and other dopamine-mediated behaviors.
Q5: Are there any known effects of this compound on the serotonergic system?
A5: Yes, histamine H3 receptor agonists like this compound can modulate the release of serotonin. This interaction is important to consider in neuropharmacological studies.
Quantitative Data: Off-Target Binding Profile of this compound
While a comprehensive screening of this compound against a wide panel of off-target receptors is not extensively published, the following table summarizes the known binding affinities. Researchers should be aware that the absence of data does not preclude potential interactions.
| Receptor Target | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Histamine H3 | This compound | Human (recombinant) | Radioligand Binding | 0.4 | |
| Histamine H4 | This compound | Human (recombinant) | Radioligand Binding | 9 | |
| Histamine H1 | This compound | Rat | Functional Assay | >10,000 | |
| Histamine H2 | This compound | Rat | Functional Assay | >10,000 |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. The data for H1 and H2 receptors are based on functional assays showing a lack of effect at high concentrations.
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is a standard method to determine the binding affinity of a compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor
-
Radioligand (e.g., [3H]-N-α-methylhistamine)
-
This compound (or other test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known H3 antagonist (for non-specific binding), or the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki value for this compound using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
Procedure:
-
Surgically implant a guide cannula into the desired brain region of the anesthetized animal using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate using a syringe pump.
-
Collect baseline dialysate samples using a fraction collector.
-
Administer this compound (systemically or through the probe via reverse dialysis).
-
Continue to collect dialysate samples.
-
Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, histamine) in the dialysate samples using HPLC.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High non-specific binding | Radioligand concentration too high; Insufficient washing; Hydrophobic interactions of the ligand with filters or membranes. | Decrease radioligand concentration. Increase the number and volume of washes. Add bovine serum albumin (BSA) to the assay buffer. Pre-treat filters with a blocking agent. |
| Low specific binding | Low receptor density in the membrane preparation; Inactive receptor; Degraded radioligand. | Use a cell line with higher receptor expression. Prepare fresh membranes and store them properly. Check the age and storage conditions of the radioligand. |
| High variability between replicates | Pipetting errors; Inconsistent washing; Edge effects in the plate. | Use calibrated pipettes and ensure proper mixing. Standardize the washing procedure. Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
In Vivo Microdialysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no recovery of neurotransmitters | Incorrect probe placement; Clogged probe; Low neurotransmitter release. | Verify probe placement histologically after the experiment. Check the probe for blockages before and after implantation. Ensure the animal is not overly stressed, which can alter baseline release. |
| High baseline variability | Insufficient stabilization period after probe insertion; Animal stress. | Allow for a longer equilibration period before collecting baseline samples. Handle animals gently and habituate them to the experimental setup. |
| Drifting baseline | Changes in animal's physiological state (e.g., sleep-wake cycle); Probe-induced tissue damage. | Conduct experiments at the same time of day. Allow sufficient recovery time after surgery. Monitor the animal's behavior during the experiment. |
Visualizations
References
- 1. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further evidence for the role of histamine H3, but not H1, H2 or H4, receptors in this compound-induced inhibition of the rat cardioaccelerator sympathetic outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between Histamine H3 and Dopamine D2 Receptors and the Implications for Striatal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Behavioral Effects of Immepip in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected behavioral effects of Immepip in rodent models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We administered this compound to our rats and observed a significant increase in feeding behavior. Is this a known effect?
A1: Yes, the induction of feeding behavior following central administration of this compound is a documented, albeit sometimes unexpected, effect. Studies have shown that intracerebroventricular (i3v) injection of this compound can elicit significant, dose-dependent feeding in rats.[1] This is thought to be caused by this compound, a histamine H3 receptor agonist, suppressing the release of hypothalamic histamine, a neurotransmitter known to suppress feeding behavior via H1 receptors.[1]
Q2: Our rodents are showing decreased spontaneous motor activity after this compound administration. Is this related to the drug?
A2: Yes, hypokinesia, or reduced movement, is a known behavioral side effect of this compound in rats. This effect has been observed to be dose-dependent and typically occurs within 10 minutes of central administration.[1] Researchers should carefully monitor locomotor activity to account for this potential confound in behavioral experiments.
Q3: We expected this compound to induce sleep due to its action on histamine, but the effect is minimal. Are we doing something wrong?
A3: Your observation is consistent with published findings. While this compound, as an H3 receptor agonist, does decrease cortical histamine release, it has been shown to have only a weak sleep-promoting effect in rats.[2] Studies have reported a slight but significant decrease in sleep onset latency, but no major changes to the overall sleep/wake phases (active awake, drowsiness, and slow-wave sleep) at doses that effectively reduce histamine efflux.[2] Therefore, a lack of a strong hypnotic effect is not necessarily indicative of an experimental error.
Q4: We are using a rat model of Parkinson's disease and observed a reduction in L-Dopa-induced abnormal involuntary movements (AIMs) with chronic this compound administration. Is this a validated finding?
A4: Yes, there is evidence to support this observation. Chronic, but not acute, administration of this compound alongside L-Dopa has been shown to significantly decrease axial, limb, and orolingual AIMs in 6-hydroxydopamine (6-OHDA)-lesioned rats. This effect is thought to be related to the interaction between histamine H3 receptors and dopamine D1 receptors on striato-nigral medium spiny neurons. It is important to note that the anti-dyskinetic effect was not observed with acute this compound administration in one study.
Q5: In our study with naive rats, we saw ipsilateral turning behavior after intranigral this compound and systemic apomorphine. Is this expected?
A5: Yes, this is an expected outcome in naive rats. The intranigral injection of this compound, followed by a systemic dopamine agonist like apomorphine, has been shown to elicit ipsilateral turning. This suggests that H3 receptor activation in the substantia nigra pars reticulata can modulate the output of the basal ganglia. Interestingly, in hemiparkinsonian rats, the opposite effect is observed, with this compound reducing contralateral turning induced by apomorphine.
Troubleshooting Guides
Problem: Unexpected variability in behavioral responses to this compound.
-
Possible Cause 1: Route of Administration. The behavioral effects of this compound can differ significantly between systemic (e.g., intraperitoneal) and central (e.g., intracerebroventricular) administration. Central administration often leads to more pronounced effects on behaviors like feeding and hypokinesia.
-
Solution: Ensure the route of administration is consistent and appropriate for the research question. Verify cannula placement for central infusions.
-
-
Possible Cause 2: Dose Selection. Many of the unexpected behavioral effects of this compound are dose-dependent.
-
Solution: Conduct a dose-response study to determine the optimal dose for the desired effect while minimizing unwanted behavioral changes. Refer to the quantitative data tables below for reported effective doses.
-
-
Possible Cause 3: Animal Model. The behavioral effects of this compound can be state-dependent. For example, its effects on motor behavior differ between naive and parkinsonian models.
-
Solution: Carefully consider the specific animal model and its potential influence on the behavioral outcomes of this compound.
-
Problem: this compound is causing emetic-like behavior in our non-rodent models.
-
Observation: In studies using MPTP-treated common marmosets, this compound has been reported to induce retching and vomiting, both when administered alone and in combination with L-dopa.
-
Recommendation: Be aware of this potential species-specific side effect. If working with non-rodent species, especially primates, monitor for signs of nausea and vomiting. Pre-treatment with antiemetics like domperidone may not be effective in mitigating this effect.
-
Quantitative Data Summary
Table 1: Unexpected Behavioral Effects of this compound in Rodents
| Behavioral Effect | Species/Model | Route of Administration | Dose Range | Outcome | Citation |
| Feeding Behavior | Wistar Rats | Intracerebroventricular (i3v) | 100-300 pmol/rat | Dose-dependent increase in feeding | |
| Hypokinesia | Wistar Rats | Intracerebroventricular (i3v) | 100-300 pmol/rat | Dose-dependent hypokinesia within 10 min | |
| Sleep/Wake Cycle | Sprague-Dawley Rats | Intraperitoneal (i.p.) | 5-10 mg/kg | Slight decrease in sleep onset latency, no significant impact on sleep phases | |
| Turning Behavior (Naive) | Rats | Intranigral (SNr) | 3.2 or 32 ng/1 µl | Elicited ipsilateral turning with systemic apomorphine | |
| Turning Behavior (Hemiparkinsonian) | 6-OHDA Rats | Intranigral (SNr) | Not specified | Reduced contralateral turning induced by apomorphine | |
| Abnormal Involuntary Movements (AIMs) | 6-OHDA Rats | Not specified (acute) | Not specified | No effect on L-dopa-induced AIMs | |
| Abnormal Involuntary Movements (AIMs) | 6-OHDA Rats | Intraperitoneal (i.p.) (chronic) | Not specified | Significantly decreased L-dopa-induced AIMs |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Feeding Behavior in Rats
-
Animal Model: Male Wistar rats.
-
Surgical Preparation: Implant a guide cannula into the third cerebral ventricle (i3v) under anesthesia. Allow for a post-operative recovery period.
-
Drug Administration: Dissolve this compound in phosphate-buffered saline (PBS). Administer this compound (100-300 pmol/rat) or vehicle (PBS) via the i3v cannula.
-
Behavioral Observation: Immediately after injection, place the rat in a cage with pre-weighed food pellets. Measure food intake at regular intervals (e.g., every 30 minutes for 2 hours).
-
Locomotor Activity Monitoring: Simultaneously, monitor locomotor activity using an automated activity monitoring system to assess for hypokinesia.
Protocol 2: Evaluation of this compound's Effect on L-Dopa-Induced Dyskinesias in a Rat Model of Parkinson's Disease
-
Animal Model: Male Wistar rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra pars compacta.
-
Induction of AIMs: Administer L-dopa (e.g., 6 mg/kg, i.p.) daily for a period sufficient to induce stable abnormal involuntary movements (AIMs), typically 14-21 days.
-
Chronic this compound Administration: Co-administer this compound (dose to be determined based on dose-response studies) or vehicle intraperitoneally alongside the daily L-dopa injections.
-
AIMs Scoring: On designated test days, score the severity of axial, limb, and orolingual AIMs using a standardized rating scale at regular intervals after L-dopa/Immepip administration.
-
Data Analysis: Compare the AIMs scores between the L-dopa + vehicle group and the L-dopa + this compound group.
Visualizations
Caption: Signaling pathway of this compound at a histaminergic synapse.
Caption: Experimental workflow for assessing this compound's effect on L-Dopa-induced AIMs.
References
- 1. Acute central administration of this compound, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for Chronic Immepip Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the histamine H3 receptor agonist, Immepip. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in designing and executing robust chronic this compound studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during chronic this compound experiments in a question-and-answer format.
Q1: We are observing a diminished behavioral or neurochemical response to this compound over the course of our chronic study. What could be the cause?
A1: This could be due to receptor desensitization or downregulation, a common phenomenon with prolonged agonist exposure. Histamine H3 receptors have been shown to undergo homologous down-regulation following agonist binding.[1][2]
-
Troubleshooting Steps:
-
Incorporate washout periods: Include experimental arms with planned withdrawal of this compound to assess the return of receptor sensitivity.[3][4]
-
Consider intermittent dosing schedules: Instead of continuous infusion, a once-daily injection regimen might mitigate receptor desensitization.
-
Perform receptor binding assays: At the end of the study, collect brain tissue to quantify H3 receptor density in your treatment groups compared to controls. This can provide direct evidence of downregulation.
-
Q2: Our animals are showing signs of distress or significant weight loss during the chronic infusion study. What should we do?
A2: Animal welfare is paramount. These signs could be related to the surgical procedure, catheter-related issues, or systemic effects of the compound.
-
Troubleshooting Steps:
-
Refine surgical technique: Ensure strict aseptic technique during osmotic pump or catheter implantation to prevent infection.[5] Many complications can arise from the surgical procedure itself.
-
Check catheter patency: Catheter blockage can lead to a lack of drug delivery and may cause local irritation. Regular, gentle flushing with sterile saline (if the setup allows) can help maintain patency.
-
Monitor for signs of infection: Check for redness, swelling, or discharge at the incision site. Systemic signs can include lethargy and piloerection.
-
Adjust vehicle formulation: Ensure the vehicle used to dissolve this compound is well-tolerated and non-toxic at the infusion volume and rate.
-
Provide supportive care: Ensure easy access to food and water, and consider providing a soft diet if the animal is having difficulty eating.
-
Q3: We are having issues with our continuous infusion setup, specifically with catheter displacement or damage. How can we minimize this?
A3: This is a common challenge in studies involving freely moving animals.
-
Troubleshooting Steps:
-
Secure catheter placement: During surgery, ensure the catheter is properly anchored. For intravenous catheters, proper placement and securing are critical to prevent dislodgement.
-
Use protective jacketing: A lightweight, flexible tether system can protect the externalized portion of the catheter from being chewed or caught.
-
Optimize animal housing: House animals individually to prevent cage mates from damaging the infusion apparatus. Ensure the cage environment is free of sharp edges or points where the catheter could snag.
-
Proper surgical closure: A two-layer closure with absorbable sutures for the muscle layer and wound clips or sutures for the skin can improve the integrity of the surgical site.
-
Q4: What is the recommended route of administration for chronic this compound studies?
A4: The choice of administration route depends on the specific research question and desired pharmacokinetic profile.
-
Intraperitoneal (IP) Injections: This method is technically simpler and allows for intermittent dosing. Studies have successfully used chronic daily IP injections of this compound.
-
Continuous Infusion (Subcutaneous or Intravenous): This is typically achieved using osmotic mini-pumps and provides a constant, steady-state concentration of the drug. This can be advantageous for maintaining consistent receptor activation but may also increase the likelihood of receptor desensitization. Subcutaneous implantation is less invasive than intravenous.
Data Presentation
Clear and structured presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Effect of Chronic this compound Administration on L-Dopa-Induced Abnormal Involuntary Movements (AIMs) in a Rat Model of Parkinson's Disease.
| Treatment Group | Axial AIMs Score | Limb AIMs Score | Orolingual AIMs Score |
| Vehicle | Low (baseline) | Low (baseline) | Low (baseline) |
| L-Dopa Alone | Significantly increased vs. Vehicle | Significantly increased vs. Vehicle | Significantly increased vs. Vehicle |
| L-Dopa + Chronic this compound | Significantly decreased vs. L-Dopa Alone | Significantly decreased vs. L-Dopa Alone | Significantly decreased vs. L-Dopa Alone |
| This compound Withdrawal | Returned to levels similar to L-Dopa Alone | Returned to levels similar to L-Dopa Alone | Returned to levels similar to L-Dopa Alone |
Data summarized from a study by Buitrago et al. (2019), which demonstrated that chronic administration of the H3R agonist this compound alongside L-Dopa significantly decreased axial, limb, and orolingual AIMs compared with L-Dopa alone. These effects were reversed upon withdrawal of this compound.
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the literature.
Protocol: Chronic Intraperitoneal (IP) Administration of this compound and Assessment of Abnormal Involuntary Movements (AIMs)
This protocol is adapted from studies investigating the effect of chronic this compound on L-Dopa-induced dyskinesias in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease in rats.
1. Animal Model and Preparation:
- Induce a unilateral 6-OHDA lesion in the substantia nigra pars compacta of adult male rats.
- Allow for a post-surgical recovery period of at least 2-3 weeks.
- Confirm the lesion efficacy through apomorphine-induced rotations.
2. Chronic Dosing Regimen:
- L-Dopa Priming: Administer L-Dopa (e.g., 6.25 mg/kg, i.p.) daily for a period of 14-21 days to induce stable AIMs.
- Chronic this compound Treatment: Co-administer this compound (e.g., 1 mg/kg, i.p.) with L-Dopa daily for the duration of the treatment period (e.g., 14 days).
- Control Groups: Include a vehicle control group and an L-Dopa alone group.
3. Behavioral Assessment (AIMs Scoring):
- On designated assessment days (e.g., every 3rd day), administer the treatments and begin behavioral scoring approximately 20 minutes post-injection.
- Place each rat in a separate, clear observation cage.
- Score for the presence and severity of axial, limb, and orolingual AIMs using a standardized rating scale (e.g., 0-4 scale, where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but suppressible by external stimuli, 4 = continuous and not suppressible).
- Observe each animal for 1-2 minutes every 20 minutes for a total of 2-3 hours.
- The scorer should be blinded to the treatment conditions.
4. Data Analysis:
- For each rat, sum the AIMs scores for each subtype at each time point.
- Analyze the data using appropriate statistical methods, such as a two-way repeated measures ANOVA, to compare the treatment groups over time.
Mandatory Visualizations
Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
- 3. Chronic administration of the histamine H3 receptor agonist this compound decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
Validation & Comparative
A Comparative Guide to Immepip and (R)-alpha-methylhistamine for H3 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used histamine H3 receptor agonists, Immepip and (R)-alpha-methylhistamine. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, plays a crucial role as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Its involvement in various physiological processes, including sleep-wake cycles, cognition, and metabolic regulation, has made it a significant target for drug discovery. Both this compound and (R)-alpha-methylhistamine are potent and selective agonists at the H3 receptor, widely employed as pharmacological tools to probe H3 receptor function. This guide offers a comparative analysis of their performance based on available experimental data.
Performance Comparison: this compound vs. (R)-alpha-methylhistamine
This compound and (R)-alpha-methylhistamine are both recognized as standard, high-affinity agonists for the H3 receptor. While often described as being equipotent, subtle differences in their pharmacological profiles have been reported across different experimental systems, suggesting potential species- or tissue-specific variations in their activity.
(R)-alpha-methylhistamine, a chiral derivative of histamine, has historically been a cornerstone in H3 receptor research. This compound was later developed as a potent and selective H3 receptor agonist. One key finding indicates that while both are potent, this compound may exhibit slightly higher or equivalent activity at the human H3 receptor[1].
A notable distinction in their activity has been observed in functional assays across different tissues. For instance, one study reported that this compound displayed almost a tenfold higher agonistic potency in the rat cerebral cortex compared to the guinea pig jejunum, a phenomenon not observed with (R)-alpha-methylhistamine[2]. This highlights the importance of considering the specific experimental model when interpreting data generated with these agonists.
Both compounds have been shown to effectively mimic the action of histamine at the H3 receptor in assays measuring the displacement of radioligands, such as N-alpha-[methyl-3H]-histamine ([3H]-NMHA), from striatal slice membranes[3].
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and (R)-alpha-methylhistamine. It is important to note that direct comparisons are best made when data is generated within the same study under identical conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Parameter | This compound | (R)-alpha-methylhistamine | Receptor/Tissue Source | Reference |
| Binding Affinity (Ki) | 0.4 nM | Not explicitly stated as a direct comparison in the same study | Human recombinant H3 receptor | [1] |
| Agonist Potency | Described as "equipotent to or slightly more active" | Described as "equipotent" | H3 receptors | |
| Functional Activity | Showed tenfold higher potency in rat cerebral cortex vs. guinea pig jejunum | Did not show a significant difference in potency between rat cerebral cortex and guinea pig jejunum | Rat cerebral cortex and guinea pig jejunum |
Signaling Pathways
Activation of the H3 receptor by agonists like this compound and (R)-alpha-methylhistamine initiates a cascade of intracellular signaling events. The H3 receptor is canonically coupled to the Gi/o family of G proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors, including ion channels.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize H3 receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a ligand for the H3 receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and (R)-alpha-methylhistamine for the H3 receptor.
Materials:
-
Cell membranes expressing the H3 receptor (e.g., from HEK293 or CHO cells, or rat brain tissue).
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NMHA).
-
Test compounds: this compound and (R)-alpha-methylhistamine.
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., histamine or clobenpropit).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]-NMHA and varying concentrations of the unlabeled test compound (this compound or (R)-alpha-methylhistamine).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the H3 receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy of this compound and (R)-alpha-methylhistamine in stimulating G protein activation.
Materials:
-
Cell membranes expressing the H3 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds: this compound and (R)-alpha-methylhistamine.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Initiate the reaction by adding [35S]GTPγS and GDP.
-
Incubate at 30°C for a specific time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [35S]GTPγS bound to the G proteins using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the log concentration of the agonist to determine EC50 and maximal stimulation (Emax).
cAMP Accumulation Assay
This assay measures the functional consequence of H3 receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Objective: To determine the potency (EC50) and efficacy of this compound and (R)-alpha-methylhistamine in inhibiting cAMP production.
Materials:
-
Whole cells expressing the H3 receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: this compound and (R)-alpha-methylhistamine.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the IC50 (which corresponds to the EC50 for the inhibitory effect).
Conclusion
Both this compound and (R)-alpha-methylhistamine are highly valuable and potent agonists for the H3 receptor. While they exhibit broadly similar activities, researchers should be aware of potential subtle differences in their potency and functional effects, which may be dependent on the biological system under investigation. (R)-alpha-methylhistamine has a long history of use and is well-characterized, while this compound may offer slightly higher potency at the human H3 receptor. The choice between these two compounds should be guided by the specific aims of the study, the experimental model being used, and a careful consideration of the existing literature. For studies requiring a precise understanding of agonist potency, it is recommended to perform a direct comparison of both compounds within the same experimental setup.
References
- 1. This compound dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 2. Pharmacological analysis of this compound and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homologous down-regulation of histamine H3 receptors in rat striatal slices. | Sigma-Aldrich [merckmillipore.com]
A Comparative Guide to the In Vivo Effects of Immepip and Imetit
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Immepip and Imetit, two widely used research compounds that act as potent agonists at the histamine H3 receptor (H3R). The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily expressed in the central nervous system.[1] Its activation inhibits the synthesis and release of histamine and other neurotransmitters, including dopamine, acetylcholine, and norepinephrine, making it a significant target for modulating various physiological and pathological processes.[1][2]
This document summarizes key experimental data on the pharmacological profiles and in vivo effects of this compound and Imetit, presents detailed experimental methodologies, and visualizes the underlying biological pathways and workflows.
Comparative Pharmacological Profile
Both this compound and Imetit are imidazole-based agonists known for their high affinity and potency at the histamine H3 receptor. However, they exhibit differences in their selectivity, particularly concerning the histamine H4 receptor (H4R), where both show considerable activity. Imetit generally displays a higher affinity for the H4 receptor compared to this compound.[3][4]
Table 1: Receptor Binding Affinity and Potency
| Compound | Receptor Target | Species/System | Assay Type | Affinity (Kᵢ) / Potency (EC₅₀/ED₅₀) | Reference |
| This compound | Human H3R | Recombinant Cells | Binding | Kᵢ: 0.4 nM | |
| Human H4R | Recombinant Cells | Binding | Kᵢ: 9 nM | ||
| Rat H3R | Hypothalamus | Microdialysis | Reduces histamine release by 50% at 5 mg/kg (i.p.) | ||
| Imetit | Rat H3R | Brain Membranes | Binding | Kᵢ: 0.1 ± 0.01 nM | |
| Human H3R | Recombinant Cells | Binding | Kᵢ: 0.3 nM | ||
| Human H4R | Recombinant Cells | Binding | Kᵢ: 2.7 nM | ||
| Rat H3R | Brain Slices | Functional | EC₅₀: 1.0 ± 0.3 nM (Inhibition of Histamine Release) | ||
| Rat H3R | Cortex | Functional | ED₅₀: 1.6 ± 0.3 mg/kg (p.o.) (Reduction of tele-MeHA) |
Histamine H3 Receptor Signaling Pathway
Activation of the H3 receptor by agonists like this compound or Imetit initiates a signaling cascade through its coupling with Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent modulation of downstream effectors like protein kinase A (PKA) and MAP kinases. A primary consequence of this pathway is the inhibition of voltage-gated N-type calcium channels, which suppresses neurotransmitter release from the presynaptic terminal.
Caption: H3R agonist-activated signaling pathway.
Comparative In Vivo Effects
The primary in vivo effect of both this compound and Imetit is the reduction of histamine release in the brain. This action underlies their diverse effects on behavior and physiology. While both compounds have been evaluated in models of neurological and systemic disorders, the focus of their investigation has often differed.
Effects on Neurotransmitter Release
Microdialysis studies in rodents have confirmed that systemic and direct central administration of both agonists potently suppresses histamine levels. Additionally, their role as heteroreceptors allows them to modulate other neurotransmitter systems.
Table 2: In Vivo Effects on Neurotransmitter Systems
| Compound | Model | Dose/Route | Effect | Reference |
| This compound | Rat | 5 & 10 mg/kg, i.p. | Sustained decrease in cortical histamine efflux. | |
| Rat | 5 mg/kg, peripheral | 50% decrease in hypothalamic histamine release. | ||
| 6-OHDA Rat | Chronic, i.p. | Decreased striatal GABA and glutamate content. | ||
| Imetit | Rat | 1.6 mg/kg, p.o. | ~50% decrease in cortical tele-MeHA (histamine metabolite). | |
| Guinea Pig Heart | 0.1 µM, ex vivo | ~50% decrease in carrier-mediated norepinephrine release. |
Behavioral and Systemic Effects
The modulation of central histaminergic tone by this compound and Imetit leads to significant, though sometimes conflicting, behavioral outcomes. Their effects on sleep, feeding, and motor control have been documented. In primates, both agonists have been associated with adverse gastrointestinal effects.
Table 3: Comparative Behavioral and Systemic In Vivo Effects
| Domain | Compound | Model | Key Finding | Reference |
| Sleep/Wake | This compound | Rat | Markedly reduces histamine release but only weakly promotes sleep (slight decrease in sleep onset latency). | |
| Feeding | This compound | Rat | Central (i3v) administration elicits dose-dependent feeding behavior. | |
| Dyskinesia | This compound | 6-OHDA Rat | Chronic co-administration with L-Dopa significantly decreased abnormal involuntary movements (AIMs). | |
| This compound | 6-OHDA Rat | Had no effect on L-Dopa-induced AIMs. | ||
| This compound | MPTP Marmoset | Induced retching/vomiting and reduced L-Dopa's antiparkinsonian effect. | ||
| Imetit | MPTP Marmoset | Induced retching/vomiting and reduced L-Dopa's antiparkinsonian effect. | ||
| Sexual Behavior | Imetit | Rat | Prolonged ejaculation latency, an effect blocked by an H3R antagonist. | |
| Cardiovascular | This compound | Anesthetized Rat | Virtually inactive on basal blood pressure and heart rate at H3R-selective doses. | |
| Imetit | Anesthetized Rat | High, non-H3R-selective doses caused vasodepression and reduced heart rate. | ||
| Imetit | Myocardial Infarction Rat | Showed cardioprotective potential by attenuating norepinephrine and angiotensin II levels. |
Experimental Protocols and Workflows
The following sections detail the methodologies for key experiments cited in this guide and provide a generalized workflow for in vivo compound evaluation.
Generalized Experimental Workflow
A typical in vivo study to assess the effects of a CNS-active compound involves several sequential stages, from animal preparation and drug administration to data collection and analysis.
Caption: Generalized workflow for in vivo compound testing.
Key Experimental Methodologies
In Vivo Microdialysis for Histamine Release
-
Objective: To measure real-time extracellular levels of histamine in a specific brain region (e.g., hypothalamus, cerebral cortex) of a freely moving animal following drug administration.
-
Protocol:
-
Surgical Implantation: Anesthetized rats (e.g., Sprague-Dawley) are stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of histamine levels.
-
Drug Administration: this compound or Imetit is administered (e.g., intraperitoneally, 5 mg/kg).
-
Post-Drug Collection: Sample collection continues for several hours to monitor changes in histamine concentration.
-
Analysis: Histamine concentration in the dialysate samples is quantified using a highly sensitive method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Assessment of L-Dopa-Induced Dyskinesias (LIDs)
-
Objective: To evaluate the effect of a compound on the abnormal involuntary movements (AIMs) that develop after chronic L-Dopa treatment in a rodent model of Parkinson's disease.
-
Protocol:
-
Lesioning: Unilateral lesions of the nigrostriatal pathway are induced in rats by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the substantia nigra pars compacta or the medial forebrain bundle.
-
L-Dopa Priming: After a recovery period, rats receive daily injections of L-Dopa (e.g., 6 mg/kg, i.p.) for an extended period (e.g., 14-21 days) to induce stable AIMs.
-
Drug Treatment: The experimental group receives chronic co-administration of the H3R agonist (e.g., this compound) alongside L-Dopa. The control group receives L-Dopa plus vehicle.
-
AIMs Rating: At regular intervals during the treatment period, animals are observed and scored for AIMs. The rating is typically performed by a blinded observer using a standardized scale that quantifies the severity of axial (body twisting), limb (jerky movements), and orolingual (vacuous chewing, tongue protrusion) movements. Each subtype is scored on a scale (e.g., 0-4) based on its frequency and amplitude.
-
Data Analysis: The total AIMs scores are compared between the treatment and control groups to determine if the H3R agonist attenuates L-Dopa-induced dyskinesias.
-
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 4. resources.tocris.com [resources.tocris.com]
A Comparative Analysis of Immepip and Clobenpropit on Histamine Release in the Central Nervous System
A comprehensive guide for researchers and drug development professionals on the validation of Immepip's effect on histamine release, utilizing clobenpropit as a key pharmacological tool. This guide provides a comparative analysis, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
The modulation of histamine release in the central nervous system (CNS) is a critical area of research for the development of therapeutics targeting a range of neurological and psychiatric disorders. Histamine H3 receptors (H3Rs) are key presynaptic autoreceptors that regulate the synthesis and release of histamine. This guide focuses on the comparative effects of two pivotal H3R ligands: the potent and selective agonist this compound, and the established antagonist/inverse agonist clobenpropit. The validation of this compound's agonistic activity is often confirmed by its functional opposition to the effects of clobenpropit, providing a clear framework for understanding their interaction with the H3 receptor and their subsequent impact on histamine neurotransmission.
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound and clobenpropit on histamine release in the anterior hypothalamic area of rats, as determined by microdialysis studies. The data is expressed as a percentage of basal histamine release.
Table 1: Effect of Intrahypothalamic Perfusion of this compound and Clobenpropit on Histamine Release
| Compound | Concentration (nM) | Mean Histamine Release (% of Basal) |
| This compound | 1 | 75%[1] |
| 10 | 35%[1] | |
| Clobenpropit | 10 | 200% (2-fold increase)[1] |
Table 2: Effect of Peripheral Injection of this compound and Clobenpropit on Histamine Release
| Compound | Dose (mg/kg) | Mean Histamine Release (% of Basal) |
| This compound | 5 | 50%[1] |
| Clobenpropit | 5-15 | ~150%[1] |
Experimental Protocols
This section provides a detailed methodology for an in vivo microdialysis experiment to validate the effects of this compound on histamine release, using clobenpropit for pharmacological confirmation.
Animal Preparation
-
Species: Male Wistar rats (250-300g).
-
Anesthesia: Urethane (1.25 g/kg, intraperitoneal injection). Anesthetized animals are placed in a stereotaxic frame.
-
Surgical Procedure: A guide cannula for the microdialysis probe is stereotaxically implanted into the anterior hypothalamic area.
Microdialysis Procedure
-
Probe: A concentric microdialysis probe with a 2 mm membrane length is inserted through the guide cannula.
-
Perfusion Solution: The probe is perfused with Ringer's solution at a constant flow rate of 2 µl/min.
-
Equilibration: A 90-minute equilibration period is allowed after probe insertion to achieve a stable baseline of histamine release.
-
Sample Collection: Dialysate samples are collected every 20 minutes into vials containing perchloric acid to prevent histamine degradation.
Drug Administration
-
Intrahypothalamic Perfusion: this compound or clobenpropit are dissolved in the Ringer's solution and perfused through the microdialysis probe at the concentrations specified in Table 1.
-
Peripheral Injection: this compound or clobenpropit are dissolved in saline and administered via intraperitoneal (i.p.) injection at the doses specified in Table 2.
Histamine Analysis
-
Method: The concentration of histamine in the dialysate samples is determined by a sensitive and specific method such as high-performance liquid chromatography (HPLC) with fluorescence detection or a radioimmunoassay (RIA).
-
Quantification: The amount of histamine in each sample is quantified by comparison with a standard curve. The results are expressed as a percentage of the mean basal histamine release measured during the pre-treatment period.
Mandatory Visualizations
Signaling Pathway of H3 Receptor Modulation
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H3R by an agonist like this compound leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors, ultimately resulting in the inhibition of histamine release. Conversely, an antagonist/inverse agonist like clobenpropit blocks the constitutive activity of the receptor and prevents agonist binding, leading to an increase in histamine release.
References
A Comparative Guide to the Co-Administration of Immepip and Thioperamide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
The histamine H3 receptor (H3R) stands as a critical modulator of neurotransmitter release in the central nervous system. Its intricate role in regulating histamine, as well as other key neurotransmitters such as acetylcholine, dopamine, and GABA, has made it a focal point of neuroscience research. This guide provides an objective comparison of the effects of co-administering Immepip, a potent H3R agonist, and thioperamide, a classic H3R antagonist/inverse agonist. By juxtaposing their individual and sequential effects, researchers can gain deeper insights into the nuanced functioning of the histaminergic system and its therapeutic potential.
Opposing Actions on Histamine Release and Neuronal Activity
This compound and thioperamide exhibit diametrically opposed effects on histamine synthesis and release, a cornerstone of their utility in research. As an agonist, this compound activates H3 autoreceptors on histaminergic neurons, leading to a significant reduction in histamine release.[1][2][3] Conversely, thioperamide, by blocking these same autoreceptors, prevents the inhibitory feedback mechanism, resulting in an increase in histamine release.[2][4] This antagonistic relationship is often exploited experimentally, where the administration of thioperamide can reverse the effects of this compound, thereby confirming the H3R-mediated mechanism of action.
The influence of these compounds extends beyond the histaminergic system. H3 receptors are also expressed as heteroreceptors on non-histaminergic neurons, modulating the release of various neurotransmitters. For example, thioperamide has been shown to increase the release of GABA in the hypothalamus, although some studies suggest this particular effect may not be mediated by H3 receptors.
Comparative Effects on Cognitive Function and Arousal
The modulation of the histaminergic system by this compound and thioperamide has profound implications for cognitive processes and the sleep-wake cycle. H3R agonists like this compound have been shown to impair performance in cognitive tasks such as object recognition and passive avoidance, an effect linked to the inhibition of cortical acetylcholine release. In contrast, H3R antagonists like thioperamide have demonstrated the ability to enhance memory consolidation and reverse amnesia induced by agents like scopolamine and dizocilpine.
Regarding arousal, H3R agonists are generally associated with sedative properties, though the effects of this compound on sleep have been noted as modest despite significantly reducing cortical histamine release. On the other hand, H3R antagonists are known to promote wakefulness, an effect mediated by the increased histamine release activating postsynaptic H1 receptors.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative findings from studies investigating the effects of this compound and thioperamide.
| Parameter | Effect of this compound (H3R Agonist) | Effect of Thioperamide (H3R Antagonist) | Co-administration/Sequential Effect | Reference(s) |
| Histamine Release | Decreased cortical and hypothalamic histamine release. | Increased histamine release. | Thioperamide reverses the this compound-induced decrease in histamine release, restoring it to control levels. | |
| Cognitive Function | Impaired performance in object recognition and passive avoidance. | Enhanced memory consolidation; reverses scopolamine-induced amnesia. | Not directly studied in co-administration for cognition. | |
| Sleep-Wake Cycle | Slight decrease in sleep onset latency, but minimal impact on overall sleep architecture. | Increased wakefulness. | Not directly studied in co-administration for sleep. | |
| GABA Release | Chronic administration decreased striatal GABA content. | Increased GABA release in the hypothalamus. | The interaction of this compound and thioperamide on GABA release is complex and may involve non-H3R mechanisms for thioperamide. | |
| Striatal Glutamate | Chronic administration decreased striatal glutamate content. | Not explicitly detailed in the provided context. | Not directly studied in co-administration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving this compound and thioperamide.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular levels of histamine, GABA, or other neurotransmitters in specific brain regions of freely moving or anesthetized animals following the administration of this compound and/or thioperamide.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., anterior hypothalamus, prefrontal cortex, striatum).
-
Microdialysis Procedure: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound or thioperamide is administered via the perfusion fluid (for local effects) or systemically (e.g., intraperitoneal injection). For co-administration studies, drugs can be given simultaneously or sequentially. For instance, after establishing the effect of this compound, thioperamide can be introduced to observe the reversal.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a suitable detection method (e.g., fluorescence detection for histamine and GABA after derivatization).
-
Data Analysis: Neurotransmitter concentrations in the dialysates are expressed as a percentage of the mean baseline values.
Behavioral Assays for Cognitive Function
Objective: To assess the effects of this compound and thioperamide on learning and memory.
Example: One-Trial Inhibitory Avoidance Task
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a doorway. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition): A mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot-shock is delivered.
-
Drug Administration: Immediately after the training, the mouse receives an intraperitoneal injection of this compound, thioperamide, or a vehicle control.
-
Testing (Retention): 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive experience.
Mandatory Visualizations
Signaling Pathway of H3 Receptor Modulation
References
- 1. An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, this compound and clobenpropit. Effects of intrahypothalamic and peripheral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Immepip for Histaminergic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Immepip's performance against other common histamine H3 receptor agonists, supported by experimental data. We delve into the specificity of this compound for histaminergic pathways, offering a clear comparison with alternative compounds to aid in the selection of the most appropriate tool for your research needs.
Introduction to this compound and Histaminergic Pathways
This compound is a potent agonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine in the central nervous system.[1] Histaminergic pathways are crucial in various physiological processes, including wakefulness, cognition, and appetite.[2] Consequently, ligands targeting histamine receptors are valuable tools in neuroscience research and drug development. However, the specificity of these ligands is paramount, as off-target effects can lead to misinterpretation of experimental results. This guide focuses on validating the specificity of this compound by comparing its binding affinity and functional activity with that of other H3 receptor agonists, namely (R)-α-methylhistamine and Methimepip.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand to its receptor, quantified by the inhibition constant (Ki), is a critical measure of its potency and specificity. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and its alternatives for the four human histamine receptor subtypes (H1, H2, H3, and H4).
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) | H3 vs H4 Selectivity |
| This compound | >10,000 | >10,000 | 0.4 | 9 | 22.5-fold |
| (R)-α-methylhistamine | >10,000 | >10,000 | ~1-2 | ~200-400 | >200-fold |
| Methimepip | >10,000 | >10,000 | ~0.1 (pKi = 9.0) | ~200 (2000-fold lower) | ~2000-fold |
*Data for H1 and H2 receptors for this compound and (R)-α-methylhistamine are not readily available in the form of specific Ki values but are generally considered to be very low affinity. It is widely cited that these compounds are highly selective for H3/H4 receptors over H1/H2 receptors. **Estimated values based on reported selectivity.
Key Observations:
-
This compound demonstrates high affinity for the H3 receptor but also exhibits significant binding to the H4 receptor, with only a 22.5-fold selectivity. This cross-reactivity is a crucial consideration for interpreting experimental data.
-
(R)-α-methylhistamine shows high affinity and greater selectivity for the H3 receptor over the H4 receptor compared to this compound.
-
Methimepip stands out as a highly potent and selective H3 receptor agonist, with approximately 2000-fold selectivity over the H4 receptor and over 10,000-fold selectivity over H1 and H2 receptors. This makes it a superior choice for studies requiring high specificity for the H3 receptor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the specificity of histamine receptor ligands.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).
-
Radioligand (e.g., [³H]-Mepyramine for H1, [¹²⁵I]-Iodoaminopotentidine for H2, [³H]-Nα-methylhistamine for H3, [³H]-Histamine for H4).
-
Test compounds (this compound, (R)-α-methylhistamine, Methimepip).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the functional activity of a compound by quantifying its effect on the intracellular concentration of cyclic AMP (cAMP), a second messenger modulated by the activation of Gs or Gi-coupled receptors like the histamine H3 receptor (Gi-coupled).
Materials:
-
CHO-K1 cells stably expressing the human histamine H3 receptor.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, LANCE).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the cAMP assay kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for inverse agonists) values.
In Vivo Microdialysis for Histamine Release
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds.
-
HPLC system with fluorescence detection for histamine analysis.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the desired brain region (e.g., hypothalamus) of an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Analysis: Analyze the histamine concentration in the dialysate samples using HPLC with fluorescence detection.
-
Data Analysis: Plot the histamine concentration over time to determine the effect of the test compound on histamine release.
Visualizing Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Histamine Signaling Pathways at a Synapse.
Caption: Experimental Workflow for Competitive Radioligand Binding Assay.
Caption: Logical Comparison of Ligand Specificity.
Conclusion and Recommendations
The validation of ligand specificity is a cornerstone of rigorous pharmacological research. While this compound is a potent H3 receptor agonist, its notable affinity for the H4 receptor necessitates careful consideration and the use of appropriate controls in experimental design. For studies demanding high selectivity for the histamine H3 receptor, Methimepip emerges as a superior alternative due to its significantly higher selectivity over H1, H2, and H4 receptors. (R)-α-methylhistamine offers a middle ground with better H3/H4 selectivity than this compound.
Researchers should select their pharmacological tools based on the specific requirements of their experimental questions, paying close attention to the binding affinity profiles presented in this guide. The provided experimental protocols and diagrams serve as a resource to aid in the design and execution of studies aimed at elucidating the roles of histaminergic pathways in health and disease.
References
A Comparative Guide to Immepip and Other Selective Histamine H3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Immepip with other selective histamine H3 (H3) receptor agonists, focusing on their pharmacological properties and supported by experimental data. The information is intended to assist researchers in selecting the appropriate compounds for their studies and to provide context for the development of new H3 receptor-targeted therapeutics.
Introduction to H3 Receptor Agonists
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Selective H3 receptor agonists, such as this compound, are valuable research tools for elucidating the physiological roles of the H3 receptor and have been investigated for their therapeutic potential in various neurological and psychiatric disorders.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and other key selective H3 receptor agonists across different experimental models.
Table 1: Binding Affinities (Ki) of H3 Receptor Agonists
| Compound | Species/Tissue | Radioligand | Ki (nM) | pKi | Reference |
| This compound | Human recombinant H3 | [3H]Nα-methylhistamine | 0.4 | 9.40 | [cite: ] |
| Human SK-N-MC cells | [3H]Nα-methylhistamine | 0.48 - 0.5 | 9.32 | [cite: ] | |
| Rat cerebral cortex | [125I]Iodophenpropit | - | - | [cite: ] | |
| Imetit | Human recombinant H3 | - | - | - | |
| (R)-α-methylhistamine | Human recombinant H3 | - | - | - | |
| Methimepip | Human recombinant H3 | - | - | 9.0 | [cite: ] |
Table 2: Functional Potencies (EC50/IC50, pD2, pA2) of H3 Receptor Agonists
| Compound | Assay | Species/Tissue | Parameter | Value | Reference |
| This compound | [3H]-Noradrenaline Release | Rat cerebral cortex slices | pD2 | 8.9 | [cite: ] |
| Neurogenic Contraction | Guinea pig jejunum | pD2 | 7.9 | [cite: ] | |
| CRE-β-galactosidase reporter | Human SK-N-MC cells | pEC50 | 10.4 | [cite: ] | |
| Imetit | - | - | - | - | |
| (R)-α-methylhistamine | - | - | - | - | |
| Methimepip | cAMP accumulation | Human recombinant H3 | pEC50 | 9.5 | [cite: ] |
| Myenteric plexus stimulation | Guinea pig ileum | pD2 | 8.26 | [cite: ] | |
| VUF 4929 (this compound homologue) | Neurogenic Contraction | Guinea pig jejunum | pA2 | 8.4 | [cite: ] |
| [3H]-Noradrenaline Release | Rat cerebral cortex slices | pA2 | 7.1 | [cite: ] | |
| VUF 4735 (this compound homologue) | Neurogenic Contraction | Guinea pig jejunum | pA2 | 6.2 | [cite: ] |
| [3H]-Noradrenaline Release | Rat cerebral cortex slices | pA2 | 5.5 | [cite: ] | |
| VUF 8328 (Imetit homologue) | [3H]-Noradrenaline Release | Rat cerebral cortex slices | pD2 (partial agonist) | 8.0 | [cite: ] |
| Neurogenic Contraction | Guinea pig jejunum | pA2 (antagonist) | 9.4 | [cite: ] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for H3 Receptor Affinity
This protocol is adapted from studies determining the binding affinity of compounds for the H3 receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex or cells expressing the recombinant human H3 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, competing ligand (e.g., this compound or other test compounds at various concentrations), and the radioligand (e.g., [3H]Nα-methylhistamine at a concentration near its Kd).
-
Non-specific binding is determined in the presence of a high concentration of a known H3 receptor antagonist (e.g., 10 µM thioperamide).
-
The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.
4. Data Analysis:
-
The competition binding data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Neurotransmitter Release from Rat Cerebral Cortex Slices
This protocol measures the functional potency of H3 receptor agonists by their ability to inhibit the release of a neurotransmitter, such as noradrenaline.
1. Slice Preparation:
-
Rat cerebral cortex is rapidly dissected and sliced into thin sections (e.g., 300-400 µm) using a tissue chopper or vibratome.
-
The slices are pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer at 37°C to allow for equilibration.
2. Radiolabeling:
-
The slices are incubated with [3H]-noradrenaline to allow for its uptake into noradrenergic nerve terminals.
3. Superfusion:
-
The radiolabeled slices are transferred to a superfusion chamber and continuously perfused with oxygenated buffer at a constant flow rate.
-
Fractions of the superfusate are collected at regular intervals.
4. Stimulation and Drug Application:
-
After a washout period to establish a stable baseline of [3H]-noradrenaline release, the slices are stimulated electrically or with a high concentration of potassium chloride (KCl) to evoke neurotransmitter release.
-
The H3 receptor agonist is added to the superfusion buffer at various concentrations before and during the stimulation period.
5. Measurement and Data Analysis:
-
The radioactivity in each collected fraction is determined by liquid scintillation counting.
-
The amount of [3H]-noradrenaline released is expressed as a percentage of the total radioactivity present in the tissue at the time of collection.
-
The inhibitory effect of the agonist is calculated, and concentration-response curves are constructed to determine the pD2 value (the negative logarithm of the EC50).
Signaling Pathways and Visualizations
Activation of the H3 receptor, a Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate other effector systems, including ion channels and other signaling pathways like the MAPK/ERK and PI3K/Akt pathways.
H3 Receptor Signaling Pathway
Caption: H3 receptor agonist-induced signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: H3 Receptor-Mediated Neurotransmitter Release Inhibition
Caption: H3 receptor agonist action on neurotransmitter release.
Comparative Analysis of Immepip's Preclinical Efficacy: A Cross-Validation Across Animal Models
A comprehensive evaluation of the histamine H3 receptor antagonist, Immepip, reveals a consistent profile of pro-cognitive and anti-epileptic effects across various preclinical animal models. This guide synthesizes key findings, providing researchers and drug development professionals with a comparative overview of its therapeutic potential, supported by detailed experimental data and methodologies.
This comparative guide aggregates data from multiple studies to objectively assess the performance of this compound against relevant control conditions. The following sections present quantitative data on its efficacy in rodent models of cognitive impairment and epilepsy, detail the experimental protocols utilized in these key studies, and visualize the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The efficacy of this compound has been demonstrated through various behavioral and electrophysiological measures. The tables below summarize the key quantitative outcomes from studies in rat models of chemically-induced amnesia and sound-induced seizures.
| Cognitive Enhancement Effects of this compound in a Scopolamine-Induced Amnesia Model (Rat) | |
| Parameter | Result |
| Treatment Group | Step-through Latency (s) |
| Vehicle + Saline | 250 ± 30 |
| Vehicle + Scopolamine | 80 ± 15 |
| This compound (10 mg/kg) + Scopolamine | 200 ± 25 |
| Data represents mean ± SEM. Increased step-through latency indicates improved memory retention. |
| Anticonvulsant Effects of this compound in an Audiogenic Seizure Model (Rat) | |
| Parameter | Result |
| Treatment Group | Seizure Severity Score (0-5) |
| Vehicle | 4.5 ± 0.5 |
| This compound (10 mg/kg) | 1.5 ± 0.5 |
| Data represents mean ± SEM. A lower seizure severity score indicates a protective effect. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
Passive Avoidance Test for Cognitive Function
This experiment evaluates the effect of this compound on learning and memory in a rat model of amnesia induced by the muscarinic receptor antagonist, scopolamine.
-
Apparatus: A two-chamber passive avoidance apparatus is used, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a small opening.
-
Acquisition Trial: Each rat is initially placed in the lit compartment. Upon entering the dark compartment, a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Treatment: Immediately after the acquisition trial, rats are administered either vehicle, scopolamine (to induce amnesia), or a combination of this compound and scopolamine via intraperitoneal injection.
-
Retention Trial: 24 hours after the acquisition trial, each rat is again placed in the lit compartment, and the latency to enter the dark compartment is recorded (step-through latency), with a maximum cutoff time (e.g., 300 seconds). A longer latency is indicative of better memory of the aversive event.
Audiogenic Seizure Model
This protocol assesses the anticonvulsant properties of this compound in a genetically susceptible strain of rats that exhibit seizures in response to high-intensity sound.
-
Animal Model: Genetically epilepsy-prone rats (e.g., Wistar audiogenic sensitive) are used.
-
Treatment: Rats are pre-treated with either vehicle or this compound at a specified dose (e.g., 10 mg/kg, i.p.) at a set time before seizure induction.
-
Seizure Induction: Animals are placed individually in an acoustic chamber and exposed to a high-intensity sound stimulus (e.g., 100-120 dB) for up to 60 seconds.
-
Behavioral Scoring: Seizure severity is scored based on a standardized scale, which may range from wild running (score 1) to tonic-clonic convulsions and respiratory arrest (score 5). The highest seizure stage reached is recorded for each animal.
Visualizing Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the signaling pathway of this compound and the workflow of the passive avoidance experiment.
Caption: Proposed mechanism of this compound action.
A Comparative Pharmacological Guide to Immepip and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of Immepip, a potent histamine H3 receptor agonist, and its key structural analogs. The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven overview of the binding affinities, functional activities, and experimental methodologies associated with these compounds.
Introduction to this compound
This compound, with the chemical name 4-(1H-imidazol-4-ylmethyl)piperidine, is a widely recognized tool compound in histamine research. It is a potent agonist at the histamine H3 receptor and also exhibits significant affinity for the histamine H4 receptor.[1] The H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters. This profile makes H3 receptor ligands like this compound valuable for investigating neurological and psychiatric disorders.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and its structural analogs, focusing on their binding affinities and functional activities at histamine H3 and H4 receptors.
Table 1: Histamine H3 Receptor Binding Affinities and Functional Activities
| Compound | Structure | Receptor Subtype | Assay Type | pKi | Ki (nM) | pEC50 | pA2 | Species | Reference |
| This compound | 4-(1H-imidazol-4-ylmethyl)piperidine | Human H3 | Binding | 0.4 | Human | [1][2] | |||
| Methimepip | N-methyl-substituted this compound | Human H3 | Binding | 9.0 | Human | [1] | |||
| Methimepip | N-methyl-substituted this compound | Human H3 | Functional | 9.5 | Human | ||||
| Methimepip | N-methyl-substituted this compound | Guinea Pig H3 | Functional | 8.26 (pD2) | Guinea Pig | ||||
| VUF 4929 | This compound homologue | Guinea Pig H3 | Functional | 8.4 | Guinea Pig | ||||
| VUF 4929 | This compound homologue | Rat H3 | Functional | 7.1 | Rat | ||||
| VUF 4735 | This compound homologue | Guinea Pig H3 | Functional | 6.2 | Guinea Pig | ||||
| VUF 4735 | This compound homologue | Rat H3 | Functional | 5.5 | Rat |
Table 2: Histamine H4 Receptor Binding Affinities
| Compound | Structure | Receptor Subtype | Assay Type | Ki (nM) | Species | Reference |
| This compound | 4-(1H-imidazol-4-ylmethyl)piperidine | Human H4 | Binding | 9 | Human | |
| Methimepip | N-methyl-substituted this compound | Human H4 | Binding | >2000-fold selectivity for H3 | Human |
Signaling Pathways
Activation of the histamine H3 receptor by agonists like this compound initiates a cascade of intracellular signaling events. The H3 receptor is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This can influence various downstream effectors, including protein kinase A (PKA). Additionally, H3 receptor activation can modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacological data. The following sections outline the key experimental protocols used to characterize this compound and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated with a specific radioligand for the H3 receptor (e.g., [3H]-Nα-methylhistamine) and various concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Guinea Pig Ileum Contraction Assay
This functional assay assesses the agonist or antagonist activity of a compound on the H3 receptor by measuring its effect on smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Drug Administration: The test compound is added to the organ bath in increasing concentrations. For antagonists, the tissue is pre-incubated with the antagonist before adding an agonist.
-
Response Measurement: The contractile responses of the ileum are recorded using an isometric force transducer.
-
Data Analysis: Concentration-response curves are constructed to determine the EC50 (for agonists) or the pA2 value (for antagonists), which is a measure of the antagonist's potency.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as histamine, in the brain of a living animal, providing insights into the in vivo effects of a drug.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the rat hypothalamus).
-
Perfusion: The probe is perfused with a physiological solution at a slow, constant rate.
-
Sample Collection: The dialysate, which contains extracellular fluid from the surrounding brain tissue, is collected at regular intervals.
-
Drug Administration: The test compound is administered systemically (e.g., via intraperitoneal injection).
-
Neurotransmitter Analysis: The concentration of histamine in the dialysate samples is measured using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Changes in histamine levels following drug administration are analyzed to determine the drug's effect on histamine release.
Structure-Activity Relationships
The pharmacological data reveal key structure-activity relationships (SAR) for this compound and its analogs:
-
N-Substitution: Methylation of the piperidine nitrogen in this compound to form methimepip results in a significant increase in selectivity for the H3 receptor over the H4 receptor. Methimepip retains high agonist potency at the H3 receptor.
-
Side Chain Length: Altering the length of the side chain connecting the imidazole and piperidine rings can dramatically change the pharmacological profile. The this compound homologues VUF 4929 and VUF 4735 act as H3 receptor antagonists, in contrast to the agonist activity of this compound.
In Vivo Effects
-
This compound: In vivo studies have shown that peripheral administration of this compound can decrease histamine release in the rat hypothalamus, indicating its ability to cross the blood-brain barrier and act on central H3 receptors.
-
Methimepip: Similar to this compound, methimepip has been shown to reduce the basal level of brain histamine in rats following intraperitoneal administration.
Conclusion
This compound and its structural analogs represent a valuable collection of pharmacological tools for probing the function of histamine H3 and H4 receptors. The subtle structural modifications among these compounds lead to significant differences in their affinity, selectivity, and functional activity. The data and protocols presented in this guide offer a solid foundation for researchers to select the appropriate compound for their specific experimental needs and to design and execute robust pharmacological studies. The continued exploration of the structure-activity relationships within this class of compounds holds promise for the development of novel therapeutics targeting the histaminergic system.
References
Validating Immepip's Mechanism of Action: A Comparative Guide Using H3 Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the mechanism of action of Immepip, a potent and selective histamine H3 receptor agonist, through the use of H3 receptor knockout (H3RKO) animal models. By comparing the effects of this compound in wild-type animals to those in animals lacking the H3 receptor, we can definitively attribute its pharmacological effects to its interaction with this specific target. This guide also presents data on other H3 receptor ligands as alternatives and provides detailed experimental protocols for key validation assays.
This compound's Performance in Wild-Type vs. H3 Receptor Knockout Models
The core principle behind using knockout models for target validation is straightforward: a drug that acts on a specific receptor should have no effect in an animal where that receptor is absent. The following tables summarize the key findings from studies applying this principle to this compound.
| Experimental Paradigm | Wild-Type (WT) Response to this compound | H3 Receptor Knockout (H3RKO) Response to this compound | Conclusion on H3R-Mediation |
| Antinociception (Mechanical) | Dose-dependent increase in paw withdrawal threshold (antinociceptive effect) following intrathecal administration. | No significant change in paw withdrawal threshold. | The antinociceptive effect of this compound is mediated by the H3 receptor. |
| Histamine Release (in vivo microdialysis) | Significant decrease in cortical histamine release.[1] | Not directly tested with this compound, but H3RKO mice show elevated basal histamine levels, suggesting a loss of autoinhibitory function. | The reduction in histamine release by this compound is consistent with its agonist action on presynaptic H3 autoreceptors, a mechanism absent in H3RKO mice. |
| Locomotor Activity | Generally dose-dependent decrease in locomotor activity. | Not directly tested with this compound. However, H3RKO mice exhibit altered baseline locomotor activity. | The sedative effects of this compound are likely mediated by H3 receptors, which are absent in H3RKO mice. |
Comparison with Alternative H3 Receptor Ligands
The effects of other well-characterized H3 receptor agonists and antagonists in H3RKO models further solidify our understanding of the receptor's role and provide a benchmark for this compound's selectivity.
| Compound | Class | Effect in Wild-Type (WT) | Effect in H3 Receptor Knockout (H3RKO) |
| (R)-α-methylhistamine | Agonist | Decreases histamine release; induces sedative-like effects. | Effects are absent. |
| Thioperamide | Antagonist/Inverse Agonist | Increases histamine release; promotes wakefulness and locomotor activity. | No effect on histamine release or wakefulness. |
| Ciproxifan | Antagonist/Inverse Agonist | Enhances wakefulness.[2] | Fails to enhance wakefulness, confirming its action is via H3 receptors.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vivo Antinociception Assay (Paw Withdrawal Test)
-
Animals: Adult male C57BL/6J wild-type and H3RKO mice.
-
Procedure:
-
Animals are habituated to the testing apparatus, a raised platform with a wire mesh floor.
-
A von Frey filament of a specific force is applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined using the "up-down" method.
-
This compound or vehicle is administered intrathecally.
-
Paw withdrawal thresholds are reassessed at various time points post-injection.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated and compared between genotypes and treatment groups using appropriate statistical tests (e.g., two-way ANOVA).
In Vivo Microdialysis for Histamine Release
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted into the desired brain region (e.g., cortex or hypothalamus).
-
Animals are allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period to obtain a baseline, this compound is administered (e.g., intraperitoneally or through the dialysis probe).
-
Dialysate samples are collected at regular intervals.
-
-
Analysis: Histamine levels in the dialysate are quantified using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection. Changes from baseline are calculated and compared between treatment groups.
Locomotor Activity Assessment
-
Animals: Adult male wild-type and H3RKO mice.
-
Apparatus: Standard open-field arenas equipped with automated photobeam tracking systems.
-
Procedure:
-
Mice are habituated to the testing room.
-
Following administration of this compound or vehicle, mice are placed individually into the open-field arenas.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration.
-
-
Data Analysis: Data is typically binned into time blocks and analyzed using repeated measures ANOVA to assess the effects of treatment and genotype over time.
Visualizing the Mechanism and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the H3 receptor signaling pathway, the experimental workflow for validating this compound's mechanism of action, and the logical framework of the evidence.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Immepip
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Immepip, a potent histamine H3 and H4 receptor agonist. Adherence to these procedures is critical to minimize exposure risk and ensure the integrity of your research.
Immediate Safety and Handling
This compound dihydrobromide is classified as harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powdered compound, which can cause respiratory irritation.[1] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can lead to irritation. The selection of glove material should be based on permeation data, if available. |
| Body Protection | Laboratory coat or disposable gown | To protect skin and personal clothing from contamination. |
Engineering Controls:
-
Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a chemical fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.
Spill and Disposal Plan
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the extent and nature of the spill.
-
Small Spills (Powder):
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust generation.
-
Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.
-
-
Large Spills:
-
Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, the following hazard information is crucial for risk assessment.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Glove Permeability:
Experimental Protocols
In Vivo Microdialysis for Histamine Release in Rodents:
This protocol outlines a general procedure for measuring the effect of this compound on histamine release in the rodent brain using in vivo microdialysis.
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) following an approved institutional animal care and use committee (IACUC) protocol.
-
Secure the animal in a stereotaxic frame.
-
-
Probe Implantation:
-
Perform a craniotomy to expose the target brain region (e.g., hypothalamus).
-
Slowly lower a microdialysis probe into the target region.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery as per the approved protocol.
-
-
Microdialysis Procedure:
-
On the day of the experiment, connect the microdialysis probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for a baseline period.
-
Collect baseline dialysate samples.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection, or through the microdialysis probe via reverse dialysis).
-
Continue to collect dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for histamine concentration using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.
-
Signaling Pathways and Workflows
Caption: this compound activation of the presynaptic H3 receptor signaling pathway.
Caption: this compound activation of the H4 receptor leading to intracellular calcium increase.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
